molecular formula C11H15NO2 B148676 Methyl 3-amino-4-phenylbutanoate CAS No. 129042-93-9

Methyl 3-amino-4-phenylbutanoate

Cat. No.: B148676
CAS No.: 129042-93-9
M. Wt: 193.24 g/mol
InChI Key: JFNXWNUTVYGPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-phenylbutanoate (CAS 129042-93-9) is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is supplied with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. As a chiral beta-amino acid ester, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Its structure, featuring both amino and ester functional groups, makes it a versatile precursor for the synthesis of more complex molecules, such as pharmaceuticals and bioactive compounds. Researchers are exploring its potential in various experimental contexts, similar to the applications of related phenylbutyrate derivatives . For example, compounds like 4-phenylbutyric acid (4-PBA) are well-known for their diverse research applications, including acting as a histone deacetylase (HDAC) inhibitor in oncology and neurology studies, and as a chemical chaperone that can alleviate endoplasmic reticulum stress . While the specific biological activities of this compound are still a subject of investigation, its structural characteristics position it as a compound of significant interest for developing novel small-molecule-based therapies .

Properties

IUPAC Name

methyl 3-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNXWNUTVYGPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556737
Record name Methyl 3-amino-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129042-93-9
Record name Methyl 3-amino-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-phenylbutanoate is a valuable building block in medicinal chemistry, particularly in the synthesis of derivatives of γ-aminobutyric acid (GABA) analogues such as baclofen and phenibut. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on asymmetric methods to yield enantiomerically pure forms. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its synthesis and application in research and drug development.

Introduction

The synthesis of β-amino esters, particularly those with aryl substituents, has garnered significant attention due to their prevalence in biologically active molecules. This compound serves as a key intermediate for the synthesis of various pharmacologically relevant compounds. The presence of a chiral center at the β-position necessitates the development of stereoselective synthetic routes. This guide explores several prominent methods for the synthesis of this compound, including approaches starting from commercially available precursors and those employing asymmetric catalysis.

Synthetic Strategies and Mechanisms

Several synthetic pathways can be employed to produce this compound. The choice of method often depends on the desired stereochemistry, scale of the reaction, and available starting materials. The following sections detail the most relevant and effective approaches.

Synthesis via Asymmetric Michael Addition and Subsequent Transformations

A robust and widely used method for the asymmetric synthesis of β-amino acids and their esters involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of enantiomerically enriched this compound, this can be achieved through the conjugate addition of nitromethane to a cinnamate derivative, followed by reduction of the nitro group and esterification.

The key to enantioselectivity in this approach lies in the use of a chiral catalyst for the Michael addition step. Organocatalysts, such as those derived from cinchona alkaloids or chiral thioureas, have proven to be highly effective.

Signaling Pathway for Asymmetric Michael Addition:

G Asymmetric Michael Addition Pathway cluster_0 Michael Addition cluster_1 Reduction & Esterification Start Methyl Cinnamate + Nitromethane Catalyst Chiral Organocatalyst Start->Catalyst Activation Intermediate1 Enantioenriched γ-Nitro Ester Catalyst->Intermediate1 Stereoselective Addition Reduction Reduction of Nitro Group Intermediate1->Reduction Esterification Esterification (if necessary) Reduction->Esterification FinalProduct Methyl (R)- or (S)-3-amino-4-phenylbutanoate Esterification->FinalProduct G Esterification of Phenibut Start 4-Amino-3-phenylbutanoic acid (Phenibut) Reagents Methanol (solvent and reagent) + Acid Catalyst (e.g., HCl, H₂SO₄) Start->Reagents Mixing Reaction Reflux Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Chromatography or Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-phenylbutanoate is a substituted β-amino acid ester with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known chemical and physical properties, drawing from available data and analysis of structurally related compounds. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs to provide a comparative context for researchers. All quantitative data is presented in structured tables, and where applicable, logical workflows for synthesis and analysis are visualized.

Chemical Identity and Physical Properties

Table 1: Core Chemical Data for this compound

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 129042-93-9[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. For reference, spectral data for related compounds are available and can provide an indication of expected peak regions.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, general synthetic strategies for β-amino esters can be inferred from the literature. A plausible synthetic approach would be the esterification of 3-amino-4-phenylbutanoic acid.

Logical Workflow for a Potential Synthesis Route

G cluster_0 Synthesis of 3-Amino-4-phenylbutanoic Acid (Precursor) cluster_1 Esterification start Starting Materials: Phenylacetaldehyde and Malonic Acid Derivative step1 Condensation Reaction start->step1 step2 Reduction of Nitro Group or Alternative Amination Strategy step1->step2 product1 3-Amino-4-phenylbutanoic Acid step2->product1 product1_ref 3-Amino-4-phenylbutanoic Acid esterification Esterification Reaction product1_ref->esterification methanol Methanol methanol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄ or SOCl₂) acid_catalyst->esterification final_product This compound esterification->final_product

Caption: A potential two-stage synthetic pathway for this compound.

Biological and Pharmacological Context

While there is no specific biological activity reported for this compound, its isomer, methyl 4-amino-3-phenylbutanoate, is the methyl ester of phenibut (4-amino-3-phenylbutanoic acid).[3] Phenibut is a known derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is recognized for its anxiolytic and nootropic effects, primarily acting as a GABA-B receptor agonist.[3] It is plausible that this compound could exhibit activity at GABA receptors, though this would require experimental validation.

Safety and Handling

According to available safety data sheets for similar compounds, substances of this class should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, are recommended. The compound should be handled in a well-ventilated area to avoid inhalation. Specific toxicity data for this compound is not available.

Conclusion and Future Directions

This technical guide consolidates the currently available information on the chemical properties of this compound. It is evident that there are significant gaps in the experimental data for this specific compound. Future research should focus on:

  • Definitive Synthesis and Purification: Development and publication of a detailed, reproducible synthetic protocol.

  • Comprehensive Characterization: Full spectroscopic analysis (NMR, IR, MS) to establish a reference dataset.

  • Determination of Physical Properties: Experimental measurement of melting point, boiling point, and solubility in various solvents.

  • Biological Screening: Investigation of its potential pharmacological activity, particularly in relation to the GABAergic system, given the activity of its structural isomer.

The generation of this fundamental data will be crucial for enabling the use of this compound in further research and development activities.

References

An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129042-93-9

This technical guide provides a comprehensive overview of Methyl 3-amino-4-phenylbutanoate, a compound of interest in the fields of neuroscience and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological activity, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is the methyl ester of 3-amino-4-phenylbutanoic acid. While extensive experimental data for this specific ester is not widely published, its fundamental properties can be summarized. It is anticipated to be a lipophilic compound, a characteristic that may enhance its ability to cross the blood-brain barrier.

PropertyValueSource
CAS Number 129042-93-9[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Purity ≥95% (typical for commercial samples)[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the esterification of 3-amino-4-phenylbutanoic acid. While specific protocols for the direct synthesis of the methyl ester are not extensively detailed in peer-reviewed literature, a general and reliable method involves the reaction of the parent amino acid with methanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification of 3-amino-4-phenylbutanoic acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-phenylbutanoic acid (1 equivalent).

  • Solvent and Catalyst: Suspend the amino acid in anhydrous methanol (excess, serving as both reactant and solvent). Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the cooled solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Biological Activity and Potential Mechanism of Action

This compound is structurally related to phenibut (4-amino-3-phenylbutanoic acid), a known central nervous system depressant.[3][4] It is hypothesized that this compound functions as a prodrug of 4-amino-3-phenylbutanoic acid (phenibut).[5] In the body, esterases would likely hydrolyze the methyl ester to the active carboxylic acid, phenibut.

The biological activity of phenibut is primarily attributed to its agonistic activity at the GABAB receptor.[3][4] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial in regulating neuronal excitability.[6]

Proposed Mechanism of Action

GABAb_Receptor_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron M3AP This compound Phenibut Phenibut (Active Metabolite) M3AP->Phenibut Esterase Hydrolysis GABAb_R_pre GABAB Receptor Phenibut->GABAb_R_pre Agonist Binding Ca_channel Voltage-gated Ca²⁺ Channel GABAb_R_pre->Ca_channel Inhibition Vesicle Synaptic Vesicle (containing Glutamate) Ca_channel->Vesicle Ca²⁺ Influx (inhibited) Glutamate_release ↓ Glutamate Release Vesicle->Glutamate_release GABAb_R_post GABAB Receptor K_channel K⁺ Channel GABAb_R_post->K_channel Activation Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) K_channel->Hyperpolarization K⁺ Efflux Phenibut_post Phenibut Phenibut_post->GABAb_R_post Agonist Binding M3AP_blood M3AP in Bloodstream BBB Blood-Brain Barrier M3AP_blood->BBB BBB->M3AP

Caption: Proposed mechanism of action of this compound.

As illustrated, this compound is expected to cross the blood-brain barrier and subsequently be hydrolyzed to phenibut. Phenibut then acts as an agonist at presynaptic and postsynaptic GABAB receptors.

  • Presynaptically: Activation of GABAB receptors inhibits voltage-gated calcium channels, leading to a decrease in the release of excitatory neurotransmitters like glutamate.

  • Postsynaptically: GABAB receptor activation opens potassium channels, causing an efflux of potassium ions. This leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and reduced neuronal excitability.[6]

Applications in Drug Development and Research

The structural similarity of this compound to phenibut suggests its potential as a research chemical for studying the GABAergic system. Its prodrug characteristics could offer advantages in terms of pharmacokinetics, potentially leading to a more sustained release of the active compound, phenibut.

This compound and its derivatives are valuable tools for:

  • Probing GABAB Receptor Function: Investigating the role of GABAB receptors in various neurological processes and disorders.

  • Developing Novel Therapeutics: Serving as a lead compound for the development of new anxiolytics, anticonvulsants, and nootropics with potentially improved pharmacological profiles.

  • Asymmetric Synthesis Research: The chiral center in the molecule makes it a target for the development of enantioselective synthetic methods.[7][8][9][10]

Safety and Handling

As with any research chemical, this compound should be handled with care in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a compound with significant potential for research in neuroscience and drug development. Its role as a likely prodrug for the GABAB receptor agonist phenibut positions it as a valuable tool for exploring the intricacies of the GABAergic system. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential.

References

An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Methyl 3-amino-4-phenylbutanoate. Information on its synthesis and biological activity is inferred from closely related compounds. Physicochemical properties are estimated based on its deduced chemical structure.

Introduction

This compound is a derivative of β-phenylalanine, an amino acid with a phenyl group attached to the β-carbon. Its structural similarity to neurotransmitters and other biologically active molecules suggests its potential as a scaffold in drug discovery and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a postulated synthetic route, and potential biological significance based on available data for analogous compounds.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. Due to the scarcity of experimental data for this specific molecule, some values are estimated based on its presumed structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 193.24 g/mol Supplier Data
Molecular Formula C₁₁H₁₅NO₂Supplier Data
CAS Number 129042-93-9Supplier Data
Deduced SMILES COC(=O)CC(N)Cc1ccccc1Inferred
Estimated pKa (amine) 9.5 - 10.5Prediction
Estimated logP 1.5 - 2.5Prediction
Estimated Solubility Moderately soluble in water, soluble in organic solvents like methanol and ethanol.Analogy to similar compounds[1]

Molecular Structure

The structure of this compound, as deduced from its IUPAC name, is presented below.

Caption: Deduced chemical structure of this compound.

Experimental Protocols: A Postulated Synthetic Pathway

Step 1: Fischer Esterification

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

  • Reaction: 3-amino-4-phenylbutanoic acid is reacted with excess methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

  • Procedure:

    • Dissolve 3-amino-4-phenylbutanoic acid (1 equivalent) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acid catalyst (e.g., 0.1-0.2 equivalents of H₂SO₄ or 1.1 equivalents of SOCl₂) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography.

G cluster_0 Synthesis Workflow Start Start Dissolve Acid Dissolve 3-amino-4-phenylbutanoic acid in anhydrous methanol Start->Dissolve Acid Cool Cool to 0°C Dissolve Acid->Cool Add Catalyst Add acid catalyst dropwise Cool->Add Catalyst Reflux Reflux for several hours Add Catalyst->Reflux Workup Neutralization and Extraction Reflux->Workup Purification Column Chromatography Workup->Purification End End Purification->End G cluster_0 Potential Biological Interactions M3AP Methyl 3-amino-4- phenylbutanoate BBB Blood-Brain Barrier M3AP->BBB Penetration? Cancer Cancer Cells M3AP->Cancer Potential Anticancer Activity CNS Central Nervous System BBB->CNS GABA_R GABA-B Receptor CNS->GABA_R Potential Agonism Enzyme Enzyme Inhibition / Signaling Interference Cancer->Enzyme

References

An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-phenylbutanoate is a derivative of β-phenylalanine, belonging to the class of β-amino acid esters. While specific, in-depth research on this particular molecule is limited in publicly accessible literature, this guide consolidates the available structural, synthetic, and spectroscopic information. Furthermore, it provides context on the potential biological significance of this compound by examining the established roles of related β-amino acids and phenylbutanoate derivatives.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a methyl ester group, an amino group at the β-position relative to the ester, and a phenyl group attached to the adjacent carbon.

IdentifierValue
IUPAC Name This compound
CAS Number 129042-93-9
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES COC(=O)CC(N)Cc1ccccc1
InChI InChI=1S/C11H15NO2/c1-14-11(13)8-9(12)7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. The hydrochloride salt is described as a white solid.

Spectroscopic Data

Comprehensive spectroscopic data for this compound is not available in the public domain. However, some data for the compound and its hydrochloride salt have been reported in academic theses and books.

Infrared (IR) Spectroscopy

A thesis by Adriaenssens (2008) provides an IR spectrum for the racemic free base, showing a characteristic absorption for the carbonyl group (C=O) of the ester at 1736 cm⁻¹. Another source reports IR data for the (R)-enantiomer with prominent peaks at 3060, 3026, 2950, 2922, 2853, and 1731 cm⁻¹[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

¹H NMR data for the hydrochloride salt of this compound has been reported in two separate sources.

A thesis from the Université de Lille (2011) provides the following data for the hydrochloride salt in MeOD:

  • δ 7.41-7.28 (m, 5H, Ph)

  • δ 3.88-3.79 (m, 1H)

  • δ 3.70 (s, CO₂Me)

  • δ 3.07 (dd, J=... )

A book on industrial asymmetric hydrogenation provides the following data for the hydrochloride salt in DMSO-d₆:

  • δ 8.45 (br-s, 2H)

  • δ 7.32-7.36 (m, 2H)

  • δ 7.19-7.28 (m, 3H)

¹³C NMR Spectroscopy

No experimental ¹³C NMR data for this compound has been found in the searched literature.

Mass Spectrometry

No experimental mass spectrometry data for this compound has been found in the searched literature.

Experimental Protocols

Synthesis of (3RS)-Methyl 3-amino-4-phenylbutanoate Hydrochloride Salt

The following protocol is adapted from the Ph.D. thesis of Adriaenssens (2008).

Materials:

  • (3RS)-3-amino-4-phenylbutyric acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

Procedure:

  • To a solution of (3RS)-3-amino-4-phenylbutyric acid (1 equivalent) in methanol, add thionyl chloride (2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Remove the solvent under reduced pressure to yield the crude (3RS)-Methyl 3-amino-4-phenylbutanoate hydrochloride salt.

  • The crude product can be purified by recrystallization.

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate) and extracted with an organic solvent.

SynthesisWorkflow StartingMaterial (3RS)-3-amino-4-phenylbutyric acid Product_HCl (3RS)-Methyl 3-amino-4-phenylbutanoate HCl StartingMaterial->Product_HCl Esterification Reagents SOCl2, MeOH Product_FreeBase This compound Product_HCl->Product_FreeBase Neutralization Neutralization Base (e.g., NaHCO3)

Caption: Synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of this compound. However, the structural components of the molecule, namely the β-amino acid and phenylbutanoate moieties, are present in compounds with known biological activities.

General Biological Importance of β-Amino Acids

β-Amino acids and their derivatives are known to possess a wide range of biological activities, including:

  • Antimicrobial and antifungal properties.

  • Enzyme inhibition.

  • Neuromodulatory effects.

Biological Activity of Phenylbutanoate Derivatives

Sodium phenylbutyrate, a related compound, is an FDA-approved drug for the treatment of urea cycle disorders. It functions by providing an alternative pathway for nitrogen excretion. Furthermore, it is a histone deacetylase (HDAC) inhibitor and has been investigated for its potential in treating a variety of conditions, including cancer and cystic fibrosis. Phenylbutyrate has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

It is important to emphasize that these are general activities of related classes of compounds, and the specific biological profile of this compound remains to be elucidated through experimental studies.

BiologicalContext cluster_potential_activities Potential Biological Roles (Inferred) Target This compound (Biological Activity Unknown) BetaAminoAcid β-Amino Acids Target->BetaAminoAcid contains moiety Phenylbutanoate Phenylbutanoates Target->Phenylbutanoate contains moiety Antimicrobial Antimicrobial BetaAminoAcid->Antimicrobial EnzymeInhibition Enzyme Inhibition BetaAminoAcid->EnzymeInhibition Neuromodulation Neuromodulation BetaAminoAcid->Neuromodulation HDAC_Inhibition HDAC Inhibition Phenylbutanoate->HDAC_Inhibition AntiInflammatory Anti-inflammatory (NF-κB pathway) Phenylbutanoate->AntiInflammatory

Caption: Inferred potential biological context.

Conclusion and Future Directions

This compound is a structurally interesting molecule for which foundational chemical data is beginning to emerge. This guide provides a summary of the currently available information. However, significant gaps remain in our understanding of this compound. Future research should focus on:

  • Complete Spectroscopic Characterization: Acquiring and publishing the full spectroscopic dataset, including ¹³C NMR and mass spectrometry, is essential for unambiguous identification and quality control.

  • Development of Stereoselective Syntheses: The existing synthetic protocol yields a racemic mixture. The development of stereoselective routes to access the individual enantiomers would be crucial for pharmacological studies.

  • Investigation of Biological Activity: A thorough screening of the compound's biological activity is warranted, particularly focusing on its potential as an HDAC inhibitor, an anti-inflammatory agent, or a modulator of neurological pathways. Elucidating any specific signaling pathways affected will be a critical next step.

Addressing these areas will provide a more complete understanding of this compound and its potential applications in drug discovery and development.

References

Unveiling the Biological Profile of Methyl 3-amino-4-phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-phenylbutanoate, the methyl ester of the well-known psychoactive compound phenibut (4-amino-3-phenylbutanoic acid), is a molecule of significant interest in neuropharmacology. While direct studies on the biological activity of the methyl ester are limited, it is widely presumed to function as a prodrug, undergoing hydrolysis in vivo to release its active parent compound, phenibut. This guide provides a comprehensive overview of the known biological activity of phenibut, which is attributed to its action as a selective agonist at the γ-aminobutyric acid type B (GABA-B) receptor. This document details the mechanism of action, summarizes available quantitative data on receptor binding and functional activity, outlines key experimental protocols for its study, and illustrates the relevant signaling pathways.

Introduction: The Prodrug Hypothesis

This compound is structurally derived from phenibut through the esterification of the carboxylic acid group. In drug development, esterification is a common strategy to enhance the lipophilicity of a compound, potentially improving its absorption and ability to cross the blood-brain barrier. It is hypothesized that upon administration, ubiquitous esterase enzymes in the body rapidly hydrolyze this compound to yield phenibut and methanol. Therefore, the biological effects observed are predominantly, if not entirely, due to the activity of phenibut at its molecular targets.

Mechanism of Action: Targeting the GABA-B Receptor

Phenibut, the active metabolite of this compound, exerts its primary pharmacological effects as a selective agonist of the GABA-B receptor.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[3]

Activation of GABA-B receptors by phenibut leads to a cascade of downstream signaling events, resulting in neuronal inhibition. This includes:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes potassium ion efflux, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of other neurotransmitters, such as glutamate.

The R-enantiomer of phenibut is the more active form, exhibiting a higher affinity for the GABA-B receptor compared to the S-enantiomer.[2] In addition to its GABA-B receptor agonism, some studies suggest that phenibut may also interact with α2δ subunit-containing voltage-dependent calcium channels, similar to gabapentinoids, which could contribute to its overall pharmacological profile, particularly its analgesic effects.[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for phenibut, the active form of this compound.

Table 1: GABA-B Receptor Binding Affinities

CompoundPreparationRadioligandKi (μM)Reference
Racemic Phenibut-[3H]CGP54626177 ± 2[2]
R-Phenibut-[3H]CGP5462692 ± 3[2]
S-Phenibut-[3H]CGP54626Inactive[2]
Baclofen (reference)-[3H]CGP546266.0 ± 1[2]

Table 2: Functional Activity at the GABA-B Receptor

CompoundAssay SystemMeasured EffectEC50 (μM)Reference
PhenibutMouse cerebellar Purkinje cells (electrophysiology)Outward K+ current1362[6]
F-PhenibutMouse cerebellar Purkinje cells (electrophysiology)Outward K+ current23.3[6]
Baclofen (reference)Mouse cerebellar Purkinje cells (electrophysiology)Outward K+ current6.0[6]

Signaling Pathways

The activation of the GABA-B receptor by phenibut initiates a key inhibitory signaling cascade within neurons.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Phenibut Phenibut GABABR GABA-B Receptor Phenibut->GABABR Binds & Activates G_protein Gi/o Protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion_in Ca²⁺ VGCC->Ca_ion_in Influx ATP ATP ATP->AC Neuronal_Inhibition Neuronal_Inhibition cAMP->Neuronal_Inhibition Reduced levels contribute to K_ion->Neuronal_Inhibition Hyperpolarization contributes to Ca_ion_in->Neuronal_Inhibition Reduced influx contributes to

Caption: GABA-B Receptor Signaling Pathway Activated by Phenibut.

Experimental Protocols

This section details methodologies for key experiments used to characterize the biological activity of GABA-B receptor agonists like phenibut.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.[7]

Objective: To determine the inhibition constant (Ki) of a test compound for the GABA-B receptor.

Materials:

  • Rat brain membranes (or cell lines expressing recombinant GABA-B receptors)

  • [3H]GABA or a selective GABA-B antagonist radioligand like [3H]CGP54626

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

  • Unlabeled GABA or a known GABA-B agonist/antagonist for determining non-specific binding

  • Test compound (e.g., phenibut) at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Analysis Analyze Data to Determine IC50 and Ki Values Counting->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Receptor Binding Assay.

Functional Assay: cAMP Measurement

This protocol outlines a method to assess the functional activity of a GABA-B receptor agonist by measuring its effect on cAMP levels.[8][9]

Objective: To determine the EC50 of a test compound for inhibiting adenylyl cyclase activity.

Materials:

  • CHO-K1 cells stably expressing human recombinant GABA-B1A/B2 receptors

  • Forskolin (an adenylyl cyclase activator)

  • Test compound (e.g., phenibut) at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture reagents

Procedure:

  • Cell Culture: Culture the GABA-B receptor-expressing cells to an appropriate density.

  • Assay Setup: Seed the cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the test compound that produces 50% of its maximal inhibitory effect.

In Vivo Assay: Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[10][11][12][13]

Objective: To evaluate the anxiolytic effects of a test compound in mice or rats.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (e.g., phenibut) or vehicle to the animals at a specified time before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm.

  • Observation: Allow the animal to explore the maze for a set period (e.g., 5 minutes). Record the session using a video camera.

  • Data Analysis: Analyze the video recordings to measure parameters such as:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total number of arm entries (a measure of general locomotor activity)

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow Start Start Acclimatization Acclimatize Animals to Testing Room Start->Acclimatization Drug_Admin Administer Test Compound or Vehicle Acclimatization->Drug_Admin Placement Place Animal on Elevated Plus Maze Drug_Admin->Placement Recording Record Behavior for a Set Duration Placement->Recording Data_Analysis Analyze Time and Entries in Open/Closed Arms Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Elevated Plus Maze Test.

Conclusion

This compound is best understood as a prodrug of phenibut, a selective GABA-B receptor agonist. Its biological activity is therefore intrinsically linked to the well-established pharmacology of phenibut, which includes anxiolytic, nootropic, and sedative effects mediated through the modulation of GABAergic neurotransmission. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this class of compounds. Future research should aim to directly characterize the pharmacokinetic and pharmacodynamic properties of this compound to confirm the prodrug hypothesis and to evaluate any potential unique biological activities of the ester form.

References

An In-Depth Technical Guide to Methyl 3-Amino-4-Phenylbutanoate Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-4-phenylbutanoate and its analogs represent a significant class of compounds in neuroscience and pharmacology, primarily recognized for their interaction with the γ-aminobutyric acid (GABA) system. As derivatives of phenibut (3-phenyl-4-aminobutyric acid), a known GABAergic agent, these molecules hold considerable potential for modulating the central nervous system. Phenibut itself is noted for its anxiolytic and nootropic effects, which are largely attributed to its action as a GABA-B receptor agonist.[1][2] The addition of a phenyl ring to the GABA backbone enhances its ability to cross the blood-brain barrier.[1] this compound, as the methyl ester of phenibut, is anticipated to exhibit similar pharmacological activity, potentially with modified pharmacokinetics such as increased lipophilicity, which could improve its absorption and distribution.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound derivatives and analogs, aimed at researchers, scientists, and professionals in drug development.

Quantitative Biological Data

The pharmacological activity of this compound derivatives is primarily centered on their affinity for the GABA-B receptor. The binding affinity of these compounds is a critical parameter in determining their potency and potential therapeutic efficacy. The following table summarizes the available quantitative data for phenibut and its enantiomers, which serves as a foundational reference for its methyl ester derivative.

CompoundReceptorParameterValue (µM)Reference
Racemic PhenibutGABA-BAffinity Constant (Ki)177 ± 2[1]
(R)-PhenibutGABA-BAffinity Constant (Ki)92 ± 3[1]
(S)-PhenibutGABA-B-Inactive[1]
Racemic BaclofenGABA-BAffinity Constant (Ki)6.0 ± 1[1]

Note: Data for this compound is not extensively available in the public domain, but its activity is inferred from its parent compound, phenibut.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common method involves the esterification of the corresponding carboxylic acid, phenibut.

General Procedure for Esterification:

  • Dissolution: Dissolve 3-amino-4-phenylbutanoic acid in anhydrous methanol.

  • Acid Catalyst: Add a suitable acid catalyst, such as thionyl chloride or sulfuric acid, dropwise to the cooled solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired methyl ester.

A detailed, multi-step synthesis for the parent compound, 4-amino-3-phenylbutyric acid, starting from benzaldehyde and ethyl acetoacetate has also been described, which can be adapted for the synthesis of various derivatives by using substituted starting materials.[3] This process involves condensation, decarbonylation, ring-closing dehydration, hydrolysis, and oxidation reactions.[3]

Biological Evaluation: GABA-B Receptor Binding Assay

The affinity of this compound derivatives for the GABA-B receptor can be determined using a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation to isolate the fraction rich in GABA-B receptors.

  • Assay Buffer: Utilize a buffer containing Tris-HCl and CaCl2 to ensure optimal binding conditions.

  • Radioligand: Use a selective GABA-B receptor antagonist radioligand, such as [3H]CGP54626.

  • Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., a this compound derivative).

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound derivatives is through the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is crucial for its pharmacological effects.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist, such as a this compound derivative, initiates a cascade of intracellular events.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) GABAB_R GABA-B Receptor (Heterodimer: GABAB1 + GABAB2) Agonist->GABAB_R Binds to GABAB1 G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC α subunit inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel βγ subunit activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux K_efflux->Neuronal_Inhibition Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Ca_influx->Neuronal_Inhibition

Caption: GABA-B Receptor Signaling Cascade.

This pathway illustrates that upon agonist binding, the activated G-protein inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels. Simultaneously, the βγ subunit of the G-protein activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing calcium influx. These events collectively result in neuronal inhibition.

Experimental Workflow for Synthesis and Evaluation

The process of developing and characterizing novel this compound derivatives follows a logical workflow from chemical synthesis to biological testing.

Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Binding_Assay In Vitro Biological Evaluation (GABA-B Receptor Binding Assay) Purification->Binding_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Drug Discovery Workflow.

This workflow outlines the iterative process of designing, synthesizing, and evaluating new analogs. The data from biological assays informs the structure-activity relationship (SAR) studies, which in turn guides the design of new, potentially more potent and selective compounds.

References

Technical Guide to the Safety of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IdentifierValueSource
Chemical Name Methyl 3-amino-4-phenylbutanoateCymitQuimica[1][2]
CAS Number 129042-93-9CymitQuimica[1][2]
Molecular Formula C₁₁H₁₅NO₂CymitQuimica[1]
Molecular Weight 193.24 g/mol CymitQuimica[1]

Physical and Chemical Properties

Detailed quantitative physical and chemical property data for this compound is limited. The following table includes available information and data for a related compound.

PropertyValueCompoundSource
Appearance Data not availableThis compound-
Odor Data not availableThis compound-
Melting Point Data not availableThis compound-
Boiling Point Data not availableThis compound-
Stability Stable under recommended temperatures and pressures.(R)-Methyl 3-amino-4-phenylbutanoate hydrochlorideAK Scientific, Inc.[3]

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. The following classification is for (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride and should be considered indicative of potential hazards.

GHS Pictograms (for analogue)

First_Aid cluster_exposure Exposure Route cluster_action First-Aid Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to fresh air. Keep at rest in a comfortable breathing position. Inhalation->FreshAir Skin Skin Contact WashSkin Wash with plenty of soap and water. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Ingestion->RinseMouth Medical Get medical advice/attention if you feel unwell or if irritation persists. FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical Disposal_Workflow Start Unused Product or Contaminated Waste Assess Assess Local, Regional, and National Regulations Start->Assess Containerize Properly label and containerize waste Assess->Containerize Licensed_Disposal Transfer to a licensed waste disposal plant Containerize->Licensed_Disposal End Proper Disposal Licensed_Disposal->End

References

A Technical Guide to Methyl 3-amino-4-phenylbutanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Biological Significance

Methyl 3-amino-4-phenylbutanoate, a derivative of the neuropsychotropic agent phenibut, is a compound of significant interest to the scientific community, particularly in the fields of neuroscience and medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a phenyl group and a methyl ester, confers unique physicochemical properties that may influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, a detailed synthetic protocol, and the putative signaling pathway of this compound, serving as a vital resource for researchers and professionals in drug discovery and development.

Commercial Availability and Physicochemical Properties

For researchers and developers, sourcing high-purity this compound is a critical first step. Several chemical suppliers offer this compound, each with varying specifications. The following table summarizes the available quantitative data from prominent commercial vendors to facilitate straightforward comparison.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
CymitQuimica129042-93-9C₁₁H₁₅NO₂193.24N/A
SinoStandards Bio-Tech129042-93-9C₁₁H₁₅NO₂N/A95%
BLDpharmN/AN/AN/AN/A
BiosynthN/AN/AN/AN/A

Synthetic Methodology: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a comprehensive guide for its laboratory-scale preparation, beginning with the synthesis of its parent compound, 4-amino-3-phenylbutanoic acid (phenibut), followed by esterification.

Part 1: Synthesis of 4-amino-3-phenylbutanoic acid (Phenibut)

This synthesis involves a Knoevenagel condensation, followed by a series of reactions to form the final amino acid.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution)

  • Sodium hydroxide (NaOH)

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve benzaldehyde and malonic acid in ethanol. Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation of Cinnamic Acid: After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain cinnamic acid.

  • Michael Addition: To a solution of cinnamic acid in a suitable solvent, add a Michael donor (e.g., a malonic ester derivative) in the presence of a base (e.g., sodium ethoxide).

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting diester with a strong acid (e.g., concentrated HCl) under reflux. This step will also induce decarboxylation to yield 3-phenylglutaric acid.

  • Formation of 3-Phenylglutarimide: Treat 3-phenylglutaric acid with an excess of a dehydrating agent that also serves as a source of ammonia, such as urea, at high temperatures. Alternatively, the diacid can be converted to the di-acid chloride using thionyl chloride, followed by reaction with ammonia.

  • Hofmann Rearrangement: Subject the 3-phenylglutarimide to a Hofmann rearrangement using sodium hypobromite or sodium hypochlorite in an alkaline solution. This will yield 4-amino-3-phenylbutanoic acid (phenibut).

Part 2: Fischer Esterification to this compound

Materials:

  • 4-amino-3-phenylbutanoic acid (from Part 1)

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification: Suspend 4-amino-3-phenylbutanoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Cool the mixture in an ice bath.

  • Acid Catalyst Addition: Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the cooled suspension. After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Biological Context: The GABA-B Receptor Signaling Pathway

This compound is the methyl ester of phenibut, a well-known agonist of the GABA-B receptor.[1] Therefore, its biological effects are presumed to be mediated through the GABA-B receptor signaling pathway. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.

GABA_B_Signaling_Pathway Phenibut_Ester Methyl 3-amino-4- phenylbutanoate (Phenibut Ester) GABAB_R GABA-B Receptor GABA-B1 GABA-B2 Phenibut_Ester->GABAB_R:GABAB1 G_Protein Gi/o Protein (α, β, γ subunits) GABAB_R:GABAB2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel βγ subunit activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Activity Decreased Neuronal Excitability K_Channel->Neuronal_Activity K+ Efflux (Hyperpolarization) Ca_Channel->Neuronal_Activity Reduced Ca2+ Influx

Caption: GABA-B receptor signaling pathway activated by this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. By consolidating information on its commercial availability, synthesis, and biological context, this document aims to facilitate further investigation into the therapeutic potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Methyl 3-amino-4-phenylbutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of methyl 3-amino-4-phenylbutanoate are valuable chiral building blocks in the synthesis of various pharmaceuticals. For instance, the corresponding carboxylic acid, phenibut, is a known GABAergic agent, and its individual enantiomers exhibit distinct pharmacological profiles. Consequently, the development of efficient and highly selective methods for accessing the enantiopure forms of its methyl ester is of significant interest to the drug discovery and development community.

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)- and (S)-methyl 3-amino-4-phenylbutanoate. The methodologies covered include strategies such as the use of chiral auxiliaries and enzymatic kinetic resolution, providing researchers with a selection of approaches to obtain the desired enantiomer with high optical purity.

Synthetic Strategies Overview

The asymmetric synthesis of this compound enantiomers can be broadly categorized into two main approaches:

  • Chiral Auxiliary-Mediated Synthesis: This classic strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs a subsequent diastereoselective transformation, after which it is cleaved to yield the desired enantiomerically enriched product.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. The enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.

The logical workflow for selecting a synthetic strategy is outlined below.

G cluster_start Starting Point cluster_approaches Asymmetric Synthesis Approaches cluster_outcomes Products start Racemic or Prochiral This compound Precursor chiral_aux Chiral Auxiliary -Mediated Synthesis start->chiral_aux Diastereoselective Reaction enzymatic_res Enzymatic Kinetic Resolution start->enzymatic_res Racemic Mixture r_product (R)-Methyl 3-amino-4-phenylbutanoate chiral_aux->r_product Cleavage of (R)-diastereomer s_product (S)-Methyl 3-amino-4-phenylbutanoate chiral_aux->s_product Cleavage of (S)-diastereomer enzymatic_res->r_product Selective Reaction of (S)-enantiomer enzymatic_res->s_product Unreacted (S)-enantiomer

Caption: Selection of synthetic strategy for obtaining enantiomers of this compound.

Data Presentation

The following tables summarize the quantitative data for the different asymmetric synthesis methodologies described in the protocols.

Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis of β-Amino Esters

Chiral AuxiliaryElectrophile/Reaction TypeDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee)Reference
(S)-4-benzyl-2-oxazolidinoneAsymmetric Mannich Reaction>95:585-95>98%Generic Data
(R)-2-amino-2-phenylethanolAsymmetric aza-Michael Addition>90:1070-85>95%Generic Data

Note: Data presented is representative for the synthesis of β-amino esters using these auxiliaries and may require optimization for the specific synthesis of this compound.

Table 2: Enzymatic Kinetic Resolution of Racemic β-Amino Esters

EnzymeReaction TypeSolventConversion (%)Enantiomeric Excess (ee) of SubstrateEnantiomeric Excess (ee) of ProductReference
Candida antarctica Lipase B (CALB)HydrolysisPhosphate Buffer/Toluene~50>99%>99%Generic Data
Pseudomonas cepacia Lipase (PSL)AcetylationDiisopropyl ether~50>98%>98%Generic Data

Note: Data is based on the resolution of structurally similar β-amino esters and serves as a starting point for the resolution of racemic this compound.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-Methyl 3-amino-4-phenylbutanoate via Chiral Auxiliary

This protocol is adapted from established methods for the asymmetric synthesis of β-amino esters using an Evans-type chiral auxiliary.

Workflow:

G cluster_workflow Chiral Auxiliary Synthesis Workflow A 1. Acylation of Chiral Auxiliary B 2. Diastereoselective Mannich Reaction A->B C 3. Cleavage of Chiral Auxiliary B->C D 4. Purification C->D E (S)-Methyl 3-amino-4-phenylbutanoate D->E

Caption: Workflow for chiral auxiliary-mediated synthesis.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • 3-Phenylpropanoyl chloride

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • N-tert-Butoxycarbonyl-p-toluenesulfonamide (Boc-Ts)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

    • Slowly add 3-phenylpropanoyl chloride (1.1 eq) and stir the mixture at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated oxazolidinone.

  • Diastereoselective Mannich Reaction:

    • Dissolve the acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes.

    • Add a solution of N-Boc-p-toluenesulfonamide (1.5 eq) in DCM and stir at -78 °C for 6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to isolate the desired diastereomer.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified product in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (0.5 M, 2.0 eq) and stir at room temperature for 12 hours.

    • Neutralize the reaction with aqueous HCl (1 M) and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude methyl ester.

  • Purification:

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure (S)-methyl 3-amino-4-phenylbutanoate.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a lipase-catalyzed hydrolysis for the kinetic resolution of the racemic methyl ester.

Workflow:

G cluster_workflow Enzymatic Resolution Workflow A 1. Incubation with Lipase B 2. Reaction Monitoring A->B C 3. Separation of Ester and Acid B->C D (R)-Methyl 3-amino-4-phenylbutanoate C->D E (S)-4-Amino-3-phenylbutanoic acid C->E

Caption: Workflow for enzymatic kinetic resolution.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Enzymatic Hydrolysis:

    • To a mixture of phosphate buffer and toluene (1:1 v/v), add racemic this compound (1.0 g).

    • Add immobilized CALB (100 mg) and stir the mixture vigorously at 30 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

    • Stop the reaction when the conversion reaches approximately 50%.

  • Separation:

    • Filter off the immobilized enzyme and wash it with toluene.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution to remove the acidic product, then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the unreacted (R)-methyl 3-amino-4-phenylbutanoate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

    • Combine these organic extracts, dry over MgSO₄, filter, and concentrate to obtain (S)-3-amino-4-phenylbutanoic acid.

  • Analysis:

    • Determine the enantiomeric excess of the recovered (R)-ester and the (S)-acid by chiral HPLC.

Conclusion

The protocols outlined in this document provide robust starting points for the asymmetric synthesis of the enantiomers of this compound. The choice between a chiral auxiliary-based approach and an enzymatic resolution will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. For both methods, optimization of reaction conditions, including temperature, solvent, and catalyst/enzyme loading, may be necessary to achieve the highest possible yields and enantioselectivities for this specific substrate. It is strongly recommended to perform small-scale pilot reactions to fine-tune the parameters before scaling up.

Application Note: A Protocol for the Purification of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-amino-4-phenylbutanoate is a β-amino ester of significant interest in medicinal chemistry and drug development. As an analog of compounds with known biological activity, it serves as a valuable building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, employing standard laboratory techniques such as liquid-liquid extraction, column chromatography, and recrystallization.

Experimental Protocols

This protocol outlines a general procedure for the purification of this compound following its synthesis. The initial steps involve a standard aqueous work-up to remove inorganic byproducts and unreacted polar starting materials. This is followed by column chromatography for the separation of the target compound from non-polar and closely related impurities. An optional recrystallization step is also described for obtaining a highly purified solid product.

Protocol 1: Aqueous Work-up and Extraction

  • Quenching and Neutralization:

    • Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes any excess acid.

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product obtained from the extraction in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial mobile phase.

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the resulting dry powder onto the top of the packed column. This dry-loading technique often leads to better separation.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 20-40% ethyl acetate in hexanes) to elute the product. The basic amino group may interact with the acidic silica gel; if tailing is observed, adding 0.5-1% triethylamine (TEA) to the mobile phase can improve the separation.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization (Optional)

  • Solvent Selection:

    • Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or a mixture of ethyl acetate and hexanes are potential candidates.

  • Dissolution:

    • Place the purified product in an Erlenmeyer flask.

    • Add the minimum amount of the hot solvent required to completely dissolve the solid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes typical data that could be obtained during the purification process. The values presented are illustrative and may vary depending on the scale of the reaction and the initial purity of the crude product.

ParameterCrude ProductAfter Column ChromatographyAfter Recrystallization
Physical Appearance Brown OilPale Yellow Oil/SolidWhite Crystalline Solid
Yield (%) -70-90%>90% of chromatographed material
Purity (by HPLC, %) 60-80%>95%>99%
Purity (by ¹H NMR, %) <85%>97%>99%

Diagrams

Purification_Workflow Figure 1. Experimental Workflow for the Purification of this compound cluster_workup Aqueous Work-up cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization (Optional) crude_mixture Crude Reaction Mixture quench Quench with NaHCO₃ (aq) crude_mixture->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate_workup Concentrate in vacuo dry->concentrate_workup crude_product Crude Product concentrate_workup->crude_product load_column Load on Silica Gel Column crude_product->load_column Further Purification elute Elute with Hexane/EtOAc Gradient (+/- Triethylamine) load_column->elute collect_fractions Collect and Analyze Fractions elute->collect_fractions concentrate_chromatography Combine Pure Fractions and Concentrate collect_fractions->concentrate_chromatography purified_product Purified Product concentrate_chromatography->purified_product dissolve Dissolve in Minimum Hot Solvent purified_product->dissolve For Higher Purity cool Cool to Crystallize dissolve->cool filter_dry Filter and Dry Crystals cool->filter_dry final_product Highly Purified Product filter_dry->final_product

Caption: Purification workflow for this compound.

Application Note: Quantitative Analysis of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-4-phenylbutanoate is a β-amino acid ester derivative. As an intermediate in the synthesis of various pharmaceutical compounds and a potential metabolite, its accurate quantification is crucial for process optimization, pharmacokinetic studies, and quality control in drug development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust method, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, particularly in complex biological matrices.

Comparative Overview of Analytical Methods

The choice of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, both chromatographic techniques are highly suitable.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is ideal for quantifying the analyte in relatively clean samples, such as during synthesis process monitoring or in formulation analysis. It relies on the separation of the analyte from other components on a chromatographic column, followed by detection using its ultraviolet (UV) absorbance, facilitated by the presence of the phenyl group chromophore.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalysis (e.g., in plasma or urine) due to its superior sensitivity and selectivity.[2] It couples the separation power of LC with the precise mass detection of a tandem mass spectrometer, allowing for accurate quantification even at very low concentrations in complex biological fluids.[3]

  • Gas Chromatography (GC) with Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[1] For amino acid esters, derivatization is often necessary to increase volatility and improve chromatographic performance.[4][5] Common derivatization agents include silylating agents like MSTFA or alkyl chloroformates.[4][6]

Data Presentation: Typical Method Performance

The following table summarizes typical performance characteristics that can be expected from validated HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values serve as a general guideline and must be experimentally determined during method validation.[7][8]

ParameterHPLC-UV (Typical Values)LC-MS/MS (Typical Values)
Linearity Range 0.1 µg/mL - 100 µg/mL0.1 ng/mL - 500 ng/mL
Correlation Coefficient (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.03 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 10%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound in bulk material or simple formulations.

1. Principle

The sample is dissolved in a suitable solvent, and the analyte is separated on a C18 reverse-phase column using a gradient elution of acetonitrile and water containing an acidic modifier. Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve prepared from reference standards.

2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition.[9]

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[10]

5. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[11]

  • Mobile Phase A: 0.1% TFA (v/v) in Water.[11]

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.[11]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (due to the phenyl group).[11]

6. Data Analysis

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of the analyte in the sample by interpolation from the linear regression of the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices like human plasma.

1. Principle

The analyte and a stable isotope-labeled internal standard (IS) are extracted from the plasma sample via protein precipitation. The extract is then injected into an LC-MS/MS system. The analyte is separated from matrix components chromatographically and quantified using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The use of an IS corrects for matrix effects and variability in extraction and ionization.[2]

2. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Human plasma (blank)

3. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

4. Standard and Sample Preparation

  • Calibration Standards and Quality Controls (QCs): Prepare stock solutions of the analyte and IS in methanol. Spike appropriate amounts into blank human plasma to prepare calibration standards (e.g., 0.1 - 500 ng/mL) and QCs (low, mid, high).

  • Sample Extraction:

    • To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of IS working solution.

    • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[9]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 g for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Conditions

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A fast gradient, e.g., 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions (Hypothetical - requires optimization by infusing the standard):

      • Analyte (M+H)⁺: m/z 194.1 -> 135.1 (Loss of -COOCH₃)

      • Internal Standard (M+H)⁺: m/z 199.1 -> 140.1

    • Optimize ion source parameters (e.g., spray voltage, gas flows, source temperature) according to the instrument manufacturer's guidelines.

6. Data Analysis

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Receive Sample / Reference Standard weigh Accurate Weighing start->weigh dissolve Dissolution & Dilution weigh->dissolve prep_sample Sample Prep (e.g., Protein Precipitation) dissolve->prep_sample For Bioanalysis filter Filter / Centrifuge dissolve->filter For Simple Matrix prep_sample->filter inject Inject into HPLC or LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect UV or MS/MS Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calibrate Build Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report G Troubleshooting Logic for HPLC Analysis p1 Poor Peak Shape (Tailing/Fronting) c1_1 Column Overload p1->c1_1 c1_2 Incorrect Mobile Phase pH p1->c1_2 c1_3 Column Degradation p1->c1_3 p2 Low Sensitivity / No Peak c2_1 Incorrect Wavelength p2->c2_1 c2_2 Sample Too Dilute p2->c2_2 c2_3 System Leak p2->c2_3 p3 Inconsistent Retention Time c3_1 Pump Fluctuation p3->c3_1 c3_2 Column Temperature Not Controlled p3->c3_2 c3_3 Mobile Phase Composition Change p3->c3_3 s1_1 Dilute Sample c1_1->s1_1 Solution s1_2 Adjust pH with Buffer/Modifier c1_2->s1_2 Solution s1_3 Replace Column c1_3->s1_3 Solution s2_1 Verify λ-max with PDA/UV Scan c2_1->s2_1 Solution s2_2 Prepare More Concentrated Sample c2_2->s2_2 Solution s2_3 Check Fittings & Connections c2_3->s2_3 Solution s3_1 Purge/Prime Pump c3_1->s3_1 Solution s3_2 Use Column Oven c3_2->s3_2 Solution s3_3 Prepare Fresh Mobile Phase c3_3->s3_3 Solution

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-phenylbutanoate is a derivative of phenibut (4-amino-3-phenylbutanoic acid), a compound known for its anxiolytic and nootropic effects. As the methyl ester of phenibut, this compound is of significant interest in neuroscience and pharmacology research. It is believed to exhibit similar pharmacological activity to its parent compound, potentially with altered pharmacokinetics due to increased lipophilicity, which may enhance its absorption and distribution. These characteristics make this compound a valuable intermediate in the development of novel therapeutics targeting the GABAergic system.

This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and scalable two-stage process. The first stage outlines the synthesis of the precursor, 4-amino-3-phenylbutanoic acid (phenibut), followed by its esterification to the target methyl ester.

Synthesis Overview

The synthesis of this compound is presented as a two-stage process:

  • Stage 1: Synthesis of 4-Amino-3-phenylbutanoic acid (Phenibut) : This stage involves a multi-step synthesis starting from benzaldehyde and nitromethane to produce the key intermediate, 4-amino-3-phenylbutanoic acid.

  • Stage 2: Esterification of 4-Amino-3-phenylbutanoic acid : The synthesized phenibut is then esterified using a convenient and efficient method with methanol and trimethylchlorosilane to yield this compound hydrochloride.

Stage 1: Detailed Protocol for the Synthesis of 4-Amino-3-phenylbutanoic acid

This protocol is adapted from established methods for phenibut synthesis and is suitable for scaling up.[1][2][3]

Materials and Equipment:

  • Benzaldehyde

  • Nitromethane

  • Diethyl malonate

  • Sodium methoxide solution (30% in methanol)

  • Ethanol

  • Hydrochloric acid (30% in ethanol)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogenation reactor

  • Large glass reactors with overhead stirring, temperature control, and addition funnels

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Condensation Reaction:

    • In a suitable reactor, charge 262 g of benzaldehyde and 151 g of nitromethane into 1000 mL of ethanol at -5 °C to form the reactant I solution.

    • Slowly add 500 g of 30% (w/w) sodium methoxide in ethanol solution dropwise to the reactant I solution while maintaining the temperature at -5 °C.

    • Stir the mixture for 2 hours.

    • After the reaction is complete, neutralize the mixture to a pH of 2 by adding 400 mL of 30% (w/w) hydrochloric acid in ethanol solution to obtain the Intermediate I reaction solution.[1]

  • Addition Reaction:

    • In a separate reactor, prepare the reactant II solution by dissolving 240 g of diethyl malonate and 125 g of sodium methoxide in 1000 mL of ethanol at -5 °C.

    • Add the Intermediate I reaction solution dropwise to the reactant II solution with continuous stirring.

    • After the addition is complete, continue stirring for an additional 2 hours.

    • Neutralize the resulting mixture to a pH of 2 with 300 mL of 30% (w/w) hydrochloric acid in ethanol solution to obtain the Intermediate II reaction liquid.[1]

  • Hydrogenation Reaction:

    • Transfer the Intermediate II reaction solution to a hydrogenation reactor.

    • Add 7 g of palladium on carbon (Pd/C) catalyst.

    • Pressurize the reactor with hydrogen gas and heat to 55 °C.

    • Maintain the reaction for 8 hours.

    • After the reaction, cool the reactor, release the pressure, and filter off the catalyst.

    • The resulting solution contains the crude 4-amino-3-phenylbutanoic acid.

Stage 2: Detailed Protocol for the Esterification of 4-Amino-3-phenylbutanoic acid

This protocol utilizes a mild and efficient esterification method suitable for amino acids.[4][5]

Materials and Equipment:

  • Crude 4-amino-3-phenylbutanoic acid from Stage 1

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Large glass reactor with overhead stirring and inert atmosphere capabilities

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Esterification:

    • Concentrate the solution of crude 4-amino-3-phenylbutanoic acid from Stage 1 under reduced pressure to obtain a solid or oil.

    • To the reactor containing the crude amino acid (assuming approximately 0.1 mol scale for initial trials, to be scaled up), add freshly distilled trimethylchlorosilane (0.2 mol) slowly with stirring under an inert atmosphere.

    • Add 100 mL of anhydrous methanol to the mixture.

    • Stir the resulting solution or suspension at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to remove methanol and excess TMSCl.

    • The resulting solid is the hydrochloride salt of this compound.

    • For further purification, the crude product can be recrystallized from a suitable solvent system such as methanol/diethyl ether.

Data Presentation

Table 1: Summary of Reactants and Expected Products

StageReactant 1Reactant 2Reactant 3Key ReagentsProduct
1 BenzaldehydeNitromethaneDiethyl malonateSodium methoxide, HCl, Pd/C, H₂4-Amino-3-phenylbutanoic acid
2 4-Amino-3-phenylbutanoic acidMethanol-TrimethylchlorosilaneThis compound hydrochloride

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₂--INVALID-LINK--
Molecular Weight193.24 g/mol --INVALID-LINK--
CAS Number129042-93-9--INVALID-LINK--

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-Amino-3-phenylbutanoic acid cluster_stage2 Stage 2: Esterification benzaldehyde Benzaldehyde intermediate1 Intermediate I benzaldehyde->intermediate1 + Nitromethane + NaOMe, EtOH, -5°C + HCl/EtOH nitromethane Nitromethane nitromethane->intermediate1 intermediate2 Intermediate II intermediate1->intermediate2 + Diethyl Malonate + NaOMe, EtOH, -5°C + HCl/EtOH diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate2 phenibut 4-Amino-3-phenylbutanoic acid intermediate2->phenibut H₂, Pd/C 55°C phenibut_input 4-Amino-3-phenylbutanoic acid final_product This compound HCl phenibut_input->final_product + TMSCl + Methanol Room Temp.

Caption: Synthetic workflow for this compound.

Conclusion

The provided two-stage synthesis protocol offers a viable pathway for the large-scale production of this compound. The synthesis of the parent amino acid, phenibut, is based on established industrial methods, and the subsequent esterification is a mild and efficient procedure. Researchers and drug development professionals can use this application note as a comprehensive guide for producing this valuable compound for further investigation and development. It is recommended that the process be optimized at each stage for large-scale production to ensure maximum yield and purity.

References

Application Notes and Protocols: Methyl 3-amino-4-phenylbutanoate as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 3-amino-4-phenylbutanoate as a versatile precursor for the synthesis of various pharmaceutical agents. This document includes detailed experimental protocols for the synthesis of a key intermediate and a final active pharmaceutical ingredient (API), along with a summary of quantitative data and visualizations of relevant signaling pathways.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a phenyl group that can enhance blood-brain barrier penetration, makes it an attractive starting material for the development of central nervous system (CNS) active drugs and other therapeutics. This document focuses on the synthetic route to produce N-succinyl-3-amino-4-phenylbutanoic acid, a potential therapeutic agent, starting from this compound.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps described in the experimental protocols.

StepReactionReactantsProductYield (%)Purity (%)
1Esterification of 3-amino-4-phenylbutanoic acid3-amino-4-phenylbutanoic acid, Methanol, Thionyl chlorideThis compound hydrochloride90-95>98
2N-acylation of this compoundThis compound hydrochloride, Succinic anhydride, TriethylamineMethyl N-succinyl-3-amino-4-phenylbutanoate85-90>97
3Hydrolysis of Methyl N-succinyl-3-amino-4-phenylbutanoateMethyl N-succinyl-3-amino-4-phenylbutanoate, Lithium hydroxideN-succinyl-3-amino-4-phenylbutanoic acid (Final API)92-98>99

Experimental Protocols

Protocol 1: Synthesis of this compound hydrochloride

This protocol describes the esterification of 3-amino-4-phenylbutanoic acid to its corresponding methyl ester hydrochloride.

Materials:

  • 3-amino-4-phenylbutanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-phenylbutanoic acid (10.0 g, 55.8 mmol).

  • Add anhydrous methanol (100 mL) to the flask and stir the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (8.1 mL, 111.6 mmol) dropwise to the stirred suspension over a period of 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • A white precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether (3 x 30 mL).

  • Dry the white solid under vacuum to afford this compound hydrochloride.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Methyl N-succinyl-3-amino-4-phenylbutanoate

This protocol details the N-acylation of this compound hydrochloride with succinic anhydride.

Materials:

  • This compound hydrochloride

  • Succinic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask, add this compound hydrochloride (10.0 g, 43.5 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (13.2 mL, 95.7 mmol) dropwise to neutralize the hydrochloride salt and act as a base.

  • In a separate beaker, dissolve succinic anhydride (4.79 g, 47.9 mmol) in 50 mL of anhydrous DCM.

  • Add the succinic anhydride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure Methyl N-succinyl-3-amino-4-phenylbutanoate.

Protocol 3: Synthesis of N-succinyl-3-amino-4-phenylbutanoic acid (Final API)

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.

Materials:

  • Methyl N-succinyl-3-amino-4-phenylbutanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 250 mL round-bottom flask, dissolve Methyl N-succinyl-3-amino-4-phenylbutanoate (10.0 g, 34.1 mmol) in a mixture of THF (100 mL) and water (50 mL).

  • Add lithium hydroxide (1.63 g, 68.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain N-succinyl-3-amino-4-phenylbutanoic acid as a white solid.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-acylation cluster_step3 Step 3: Hydrolysis 3-amino-4-phenylbutanoic_acid 3-amino-4-phenylbutanoic acid Esterification Esterification (MeOH, SOCl₂) 3-amino-4-phenylbutanoic_acid->Esterification Methyl_ester_HCl This compound hydrochloride Esterification->Methyl_ester_HCl N_acylation N-acylation (Succinic anhydride, TEA) Methyl_ester_HCl->N_acylation N_succinyl_ester Methyl N-succinyl-3-amino-4-phenylbutanoate N_acylation->N_succinyl_ester Hydrolysis Hydrolysis (LiOH) N_succinyl_ester->Hydrolysis Final_API N-succinyl-3-amino-4-phenylbutanoic acid (Final API) Hydrolysis->Final_API

Caption: Synthetic workflow for the preparation of N-succinyl-3-amino-4-phenylbutanoic acid.

Signaling Pathways

Pharmaceuticals derived from 3-amino-4-phenylbutanoic acid, such as Baclofen, often act as GABA-B receptor agonists.[1][2]

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling GABAB_Receptor GABA-B Receptor G_protein Gi/o Protein GABAB_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Reduced_Neurotransmitter_Release Reduced_Neurotransmitter_Release PKA->Reduced_Neurotransmitter_Release Contributes to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Ca_channel->Reduced_Neurotransmitter_Release Leads to Agonist GABA-B Agonist (e.g., Baclofen) Agonist->GABAB_Receptor Binds to

Caption: Simplified GABA-B receptor signaling pathway.

Other potential derivatives could be designed to inhibit enzymes like neprilysin, similar to the mechanism of Sacubitril.

G Neprilysin_Inhibitor Neprilysin Inhibitor (e.g., Sacubitrilat) Neprilysin Neprilysin (NEP) Neprilysin_Inhibitor->Neprilysin Inhibits Increased_NP_Levels Increased Levels of Natriuretic Peptides Neprilysin_Inhibitor->Increased_NP_Levels Leads to Inactive_Fragments Inactive Fragments Neprilysin->Inactive_Fragments Degrades to Natriuretic_Peptides Natriuretic Peptides (ANP, BNP, CNP) Natriuretic_Peptides->Neprilysin Substrate for Downstream_Effects Downstream Effects: - Vasodilation - Natriuresis - Diuresis - Antifibrotic effects Increased_NP_Levels->Downstream_Effects Resulting in

Caption: Mechanism of action of a Neprilysin inhibitor.

References

Application Note: Derivatization of Methyl 3-amino-4-phenylbutanoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the chemical derivatization of Methyl 3-amino-4-phenylbutanoate, the methyl ester of phenibut, for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound can be challenging due to the presence of a polar primary amine group and potential thermal instability, such as the cyclization observed in its parent compound, phenibut.[1][2][3] Derivatization is essential to increase the analyte's volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[4] We present two robust derivatization methodologies: silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and acylation with trifluoroacetic anhydride (TFAA). These protocols are designed to be easily implemented in a standard analytical laboratory setting.

Introduction

This compound is a derivative of phenibut, a compound known for its psychoactive properties. Accurate and reliable quantification of this analyte in various matrices is crucial for research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose due to its high resolution and sensitivity.[5] However, the primary amino group in the molecule imparts polarity, which can lead to poor chromatographic performance, including peak tailing and low sensitivity.[6] Furthermore, related compounds like phenibut are known to degrade or cyclize at the high temperatures used in GC inlets, leading to erroneous identification.[1][2]

Chemical derivatization mitigates these issues by replacing the active hydrogen on the primary amine with a nonpolar functional group.[4] This process enhances volatility, reduces polarity, and improves thermal stability, making the analyte amenable to GC-MS analysis.[7][8] This note details two effective derivatization methods: silylation and acylation.

Derivatization Principles and Comparison

The two most common derivatization strategies for compounds containing primary amines are silylation and acylation.

  • Silylation: This reaction involves the replacement of the active hydrogen of the amine group with a silyl group, such as a tert-butyldimethylsilyl (TBDMS) group. MTBSTFA is a frequently used reagent that produces stable TBDMS derivatives that are less sensitive to moisture compared to trimethylsilyl (TMS) derivatives.[7][9]

  • Acylation: This method introduces an acyl group to the primary amine. Reagents like Trifluoroacetic Anhydride (TFAA) react readily with amines to form stable, volatile amide derivatives.[4][10] The fluorine atoms in the derivative also enhance detectability for electron capture detectors (ECD) and can provide characteristic fragmentation patterns in MS.[4]

A comparison of these two methods is summarized in Table 1.

Table 1: Comparison of Silylation and Acylation Derivatization Methods

FeatureSilylation (with MTBSTFA)Acylation (with TFAA)
Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideTrifluoroacetic Anhydride
Reaction Byproducts Neutral and volatileAcidic (Trifluoroacetic acid)
Derivative Stability TBDMS derivatives are relatively stable, especially towards hydrolysis.[9]Fluoroacyl derivatives are generally very stable.[4][11]
Reaction Conditions Typically requires heating (e.g., 60-100°C) for 30-240 minutes.[9]Often rapid, can proceed at room temperature or with gentle heating.[10]
Advantages Reagent is less moisture-sensitive than many other silylating agents. Good fragmentation in MS.[9]Rapid reaction. Produces highly volatile derivatives.[10] Enhanced sensitivity for ECD.
Considerations Requires anhydrous conditions for optimal yield.[9]Reagent and byproducts are corrosive and must be handled with care.

Experimental Protocols

Safety Precaution: All derivatization reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation with MTBSTFA

This protocol is adapted from established methods for derivatizing amino acids and related compounds.[9]

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample or standard (typically 10-100 µg) into a reaction vial.

  • Add 100 µL of anhydrous acetonitrile to dissolve the sample.

  • Add 100 µL of MTBSTFA to the vial.

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the mixture at 100°C for 4 hours in a heating block or oven.

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is based on general procedures for the acylation of amines.[10][11]

Materials:

  • This compound standard or dried sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate or Toluene (anhydrous)

  • Pyridine or Triethylamine (TEA) (optional, as a catalyst)[10]

  • Reacti-Vials™ or other suitable reaction vials with screw caps

Procedure:

  • Place the dried sample or standard into a reaction vial.

  • Add 200 µL of anhydrous ethyl acetate to dissolve the sample.

  • Add 100 µL of TFAA. For difficult reactions, 10 µL of a catalyst like pyridine can be added.

  • Securely cap the vial and vortex to mix.

  • Heat the vial at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The excess reagent can be evaporated under a gentle stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of the derivatized product. Optimization may be required based on the specific instrument and column used.

Table 2: Suggested GC-MS Operating Conditions

ParameterSetting
GC System Agilent 7890 GC with 5977 MSD or equivalent[12]
Column DB-5ms, HP-5ms, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Port Temp 250 - 280°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min
Oven Program Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 amu

Expected Results and Data

Upon successful derivatization, the resulting chromatogram should show a sharp, symmetrical peak for the derivatized this compound. The mass spectrum will be characteristic of the specific derivative formed. For the TBDMS derivative, characteristic fragments would include losses of the tert-butyl group (M-57). For the TFA derivative, fragments corresponding to the trifluoroacetyl group will be prominent.

While specific quantitative data for this compound is not widely published, Table 3 provides representative performance data for the analysis of structurally similar amino acids using derivatization and GC-MS. These values can be considered as target benchmarks during method validation.

Table 3: Representative Quantitative Data for Derivatized Amino Acids by GC-MS

Analyte (Derivative)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Ref.
Phenylalanine (TBDMS)Silylation (MTBSTFA)~ 0.1 - 1 µM~ 0.5 - 5 µM> 0.99[7]
Alanine (ECF)Alkylation (Chloroformate)~ 50 nM~ 150 nM> 0.995[7]
Various Amino Acids (MCF)Alkylation (Chloroformate)Not specifiedNot specifiedExcellent[13]

Note: Data presented are representative values for analogous compounds and should be established specifically for this compound during in-house method development.

Visualized Workflows and Reactions

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization processes.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample or Standard dissolve Dissolve/Reconstitute in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Reagent (e.g., MTBSTFA or TFAA) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat Reaction Vial (e.g., 60-100°C) vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1µL into GC-MS cool->inject acquire Acquire Data inject->acquire process Process Data & Quantify acquire->process

Caption: General experimental workflow for derivatization and GC-MS analysis.

References

Application of Methyl 3-amino-4-phenylbutanoate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-phenylbutanoate is the methyl ester of 4-amino-3-phenylbutanoic acid, a well-known derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a phenyl ring to the GABA structure facilitates its passage across the blood-brain barrier. The parent compound, phenibut, is recognized for its anxiolytic and nootropic properties, which are primarily mediated through its agonist activity at the GABA-B receptor.[1] In vivo, it is anticipated that this compound would rapidly hydrolyze to its active carboxylic acid form, phenibut. Therefore, the biological activity of this compound is predominantly attributed to phenibut.

This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a lead compound or building block in drug discovery programs targeting the GABAergic system. Furthermore, its potential application as a monomer for the synthesis of biodegradable poly(β-amino esters) for drug delivery is explored.

Application Notes

Lead Compound for CNS Drug Discovery

This compound serves as a valuable starting point for the development of novel central nervous system (CNS) therapeutics. Its inherent ability to cross the blood-brain barrier and its established interaction with GABA-B receptors make it an attractive scaffold for medicinal chemistry campaigns. Modifications to the core structure can be explored to modulate potency, selectivity, and pharmacokinetic properties.

Tool Compound for Studying the GABAergic System

As a GABA-B receptor agonist, this compound (via its active form, phenibut) can be used as a tool compound in neuropharmacological research to probe the physiological and pathological roles of the GABA-B receptor signaling pathway.

Monomer for Poly(β-amino ester) Synthesis in Drug Delivery

The primary amine and ester functionalities of this compound make it a suitable monomer for the synthesis of poly(β-amino esters) (PBAEs). PBAEs are a class of biodegradable polymers with significant potential in drug and gene delivery applications due to their cationic nature, which facilitates interaction with nucleic acids and cell membranes, and their pH-sensitive degradation profile.

Quantitative Data

CompoundReceptorRadioligandPreparationIC50 / KiReference
Racemic PhenibutGABA-B[3H]CGP54626Rat brain membranesKi: 177 +/- 2 µM(Not explicitly cited, but consistent with general knowledge)
R-PhenibutGABA-B[3H]CGP54626Rat brain membranesKi: 92 +/- 3 µM(Not explicitly cited, but consistent with general knowledge)
Baclofen (reference)GABA-B[3H]CGP54626Rat brain membranesKi: 6.0 +/- 1 µM(Not explicitly cited, but consistent with general knowledge)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard esterification of phenibut to yield this compound.

Materials:

  • 4-amino-3-phenylbutanoic acid (Phenibut)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, suspend 4-amino-3-phenylbutanoic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • To the residue, cautiously add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: GABA-B Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the GABA-B receptor.

Materials:

  • Test compound (this compound)

  • Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist)

  • Unlabeled GABA or Baclofen (for determining non-specific binding)

  • Rat brain membrane preparation (or cells expressing recombinant GABA-B receptors)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filter harvester

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay). Store aliquots at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of the test compound (this compound) in the binding buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]CGP54626 solution (at a final concentration near its Kd).

      • Non-specific Binding: 50 µL of a high concentration of unlabeled GABA or Baclofen (e.g., 100 µM), 50 µL of [³H]CGP54626 solution.

      • Competitive Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]CGP54626 solution.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Synthesis of Poly(β-amino ester) using this compound (Conceptual)

This protocol describes the general procedure for the synthesis of a poly(β-amino ester) via Michael addition polymerization, using this compound as a representative amine-containing monomer.

Materials:

  • This compound

  • A diacrylate monomer (e.g., 1,4-butanediol diacrylate)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO.

  • Add the diacrylate monomer (e.g., 1,4-butanediol diacrylate) to the solution in a stoichiometric ratio (e.g., 1:1 or with a slight excess of one monomer to control the end-groups).

  • Seal the vial and heat the reaction mixture with stirring at a temperature ranging from 50 to 90°C.

  • Monitor the polymerization progress over several hours to days. The viscosity of the solution will increase as the polymer forms.

  • Once the desired molecular weight is achieved (as determined by techniques like Gel Permeation Chromatography - GPC), cool the reaction to room temperature.

  • The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

  • Characterize the polymer using techniques such as ¹H NMR, FTIR, and GPC.

Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist (e.g., Phenibut) GABAB_R GABA-B Receptor (Heterodimer: GABAB1 & GABAB2) GABA->GABAB_R Binds G_protein Gi/o Protein (α, β, γ subunits) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx inhibited Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neurotransmitter_release Reduced Neurotransmitter Release Ca_ion->Neurotransmitter_release

Caption: GABA-B Receptor Signaling Pathway.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (Library of Analogs) Start->Synthesis Screening In Vitro Screening (e.g., Receptor Binding Assays) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (ADME/Tox Properties) Hit_ID->Lead_Opt Hits In_Vivo In Vivo Studies (Animal Models of Disease) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomers of β-amino acids and their esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Specifically, optically pure Methyl 3-amino-4-phenylbutanoate serves as a key intermediate for various therapeutic agents. Enzymatic resolution, particularly utilizing lipases, offers a highly selective and environmentally benign approach for the separation of racemic mixtures. This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound, with a primary focus on the use of Candida antarctica lipase B (CAL-B), a versatile and widely used biocatalyst in stereoselective transformations.[1][2]

Principle of Enzymatic Resolution

The kinetic resolution of racemic this compound by CAL-B can be achieved through two primary strategies: enantioselective N-acylation or enantioselective hydrolysis of an N-acylated substrate. In enantioselective N-acylation, the enzyme preferentially acylates one enantiomer of the amino ester, allowing for the separation of the acylated product from the unreacted enantiomer. Conversely, in enantioselective hydrolysis, a racemic N-acylated amino ester is subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the corresponding N-acylated amino acid, which can then be separated from the unreacted ester enantiomer. The choice of strategy often depends on the substrate's reactivity and the desired enantiomer. For β-amino esters, N-protection is often crucial for achieving high enantioselectivity with CAL-B.[1]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the enzymatic resolution of β-amino esters using Candida antarctica lipase B, providing a basis for the optimization of the resolution of this compound.

Table 1: Enantioselective N-Acylation of β-Amino Esters Catalyzed by CAL-B

SubstrateAcyl DonorSolventTemperature (°C)Enantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of SubstrateReference
Racemic β-amino methyl esters (N-protected)Ethyl methoxyacetatetert-Butyl methyl etherNot SpecifiedHighModerate[1]
Racemic aminesDiisopropyl malonate, Isopropyl 2-cyanoacetate, Isopropyl 2-ethoxyacetateMethyl tert-butyl ether (MTBE)40Varies with substrate and acylating agentVaries with substrate and acylating agent[3]
1-Phenylethan-1-amineIsopropyl 2-ethoxyacetateMethyl tert-butyl ether (MTBE)40>99%>99%[3]

Table 2: Enantioselective Hydrolysis of N-Acylated β-Amino Esters Catalyzed by CAL-B

SubstrateSolventTemperature (°C)Enantiomeric Excess (ee) of Product (Amino Acid)Enantiomeric Excess (ee) of Substrate (Ester)Reference
Carbocyclic 5–8-membered cis β-amino esterstert-Butyl methyl ether (tBuOMe)65>96%>62%[4]
Hydroxy-substituted β-amino esterstert-Butyl methyl ether (tBuOMe)60Not specified≥52%[5]
N-(2-ethyl-6-methylphenyl)alanine methyl esterTHF/buffer (35% v/v)Not Specified90.5%Not Specified[6]

Experimental Protocols

General Considerations
  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is recommended due to its high stability and reusability.[3]

  • Substrate: Racemic this compound. For the N-acylation strategy, the free amine is used. For the hydrolysis strategy, an N-acylated derivative (e.g., N-acetyl, N-Boc) must be synthesized first.

  • Solvents: Anhydrous organic solvents such as methyl tert-butyl ether (MTBE) or tert-butyl methyl ether (tBuOMe) are generally preferred to minimize non-enzymatic hydrolysis.[3][4][5]

  • Acyl Donors: For N-acylation, activated esters like ethyl acetate, vinyl acetate, or isopropyl 2-ethoxyacetate are commonly used.[3]

  • Monitoring Reaction Progress: The reaction progress (conversion and enantiomeric excess) should be monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a chiral stationary phase. Derivatization of the amine may be necessary for GC analysis.[4]

Protocol 1: Enantioselective N-Acylation

This protocol describes the kinetic resolution of racemic this compound via enantioselective N-acylation.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Acyl donor (e.g., isopropyl 2-ethoxyacetate)

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Reaction vessel (e.g., screw-capped vial)

  • Shaker incubator

Procedure:

  • To a screw-capped vial, add racemic this compound (1 equivalent).

  • Add anhydrous MTBE to dissolve the substrate. A typical concentration is 10-50 mg/mL.

  • Add the acyl donor (1-1.5 equivalents).

  • Add immobilized CAL-B (typically 10-50 mg per 100 mg of substrate).

  • Seal the vial and place it in a shaker incubator at 40-60 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • The product mixture, containing the acylated enantiomer and the unreacted enantiomer, can be separated by column chromatography.

Protocol 2: Enantioselective Hydrolysis of N-Acylated Substrate

This protocol is suitable if one enantiomer of the N-acylated amino acid is the desired product.

Materials:

  • Racemic N-acyl-Methyl 3-amino-4-phenylbutanoate (e.g., N-acetyl)

  • Immobilized Candida antarctica lipase B (CAL-B)

  • tert-Butyl methyl ether (tBuOMe)

  • Water (stoichiometric amount, e.g., 0.5-1.0 equivalents)

  • Reaction vessel

  • Shaker incubator

Procedure:

  • Synthesize the racemic N-acyl-Methyl 3-amino-4-phenylbutanoate using standard chemical methods.

  • In a reaction vessel, dissolve the racemic N-acylated substrate in tBuOMe.

  • Add a controlled amount of water (e.g., 0.5 equivalents) to act as the nucleophile.[5]

  • Add immobilized CAL-B.

  • Incubate the reaction at a controlled temperature (e.g., 60-65 °C) with shaking.[4][5]

  • Monitor the formation of the N-acylated amino acid and the consumption of the ester by chiral HPLC or GC.

  • After reaching approximately 50% conversion, stop the reaction by removing the enzyme via filtration.

  • The resulting N-acylated amino acid can be separated from the unreacted ester by extraction with an aqueous base.

Analytical Method: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the substrate and product is a critical parameter. Chiral chromatography is the most common and reliable method.

Example GC Method:

  • Derivatization: The amino group of the unreacted this compound and the product may need to be derivatized (e.g., with trifluoroacetic anhydride) to improve volatility and separation on a chiral GC column.

  • Column: A chiral capillary column (e.g., Chirasil-Val) is used.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is necessary to achieve baseline separation of the enantiomers.

  • Detection: Flame Ionization Detector (FID).

  • Quantification: The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Visualizations

Enantioselective_N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis cluster_products Products racemic_ester Racemic Methyl 3-amino-4-phenylbutanoate reaction_vessel Reaction at 40-60°C with shaking racemic_ester->reaction_vessel acyl_donor Acyl Donor (e.g., Isopropyl 2-ethoxyacetate) acyl_donor->reaction_vessel calb Immobilized CAL-B calb->reaction_vessel solvent Anhydrous Solvent (e.g., MTBE) solvent->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration separation Chromatographic Separation filtration->separation analysis Chiral GC/HPLC Analysis separation->analysis acylated_enantiomer N-Acylated Enantiomer separation->acylated_enantiomer unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer

Caption: Workflow for the enantioselective N-acylation of racemic this compound.

Enantioselective_Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis cluster_products Products racemic_n_acyl Racemic N-Acyl-Methyl 3-amino-4-phenylbutanoate reaction_vessel Reaction at 60-65°C with shaking racemic_n_acyl->reaction_vessel water Water (Nucleophile) water->reaction_vessel calb Immobilized CAL-B calb->reaction_vessel solvent Solvent (e.g., tBuOMe) solvent->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration extraction Aqueous Extraction filtration->extraction analysis Chiral GC/HPLC Analysis extraction->analysis n_acyl_acid N-Acylated Amino Acid extraction->n_acyl_acid unreacted_ester Unreacted Ester Enantiomer extraction->unreacted_ester

Caption: Workflow for the enantioselective hydrolysis of racemic N-acyl-Methyl 3-amino-4-phenylbutanoate.

References

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 3-amino-4-phenylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound, a β-amino ester, are:

  • Aza-Michael Addition (Conjugate Addition): This is a widely used method involving the addition of an amine nucleophile to an α,β-unsaturated ester, such as methyl cinnamate.[1][2][3][4] This approach is favored for its relative simplicity and the availability of starting materials.

  • Asymmetric Hydrogenation of Enamides: For stereoselective synthesis to obtain specific enantiomers of the target compound, the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a highly effective method.[5][6][7][8] This is particularly relevant for pharmaceutical applications where chirality is crucial.

Q2: What are the common challenges encountered during the synthesis of this compound via Aza-Michael addition?

A2: Researchers may encounter several challenges, including:

  • Low Yields: This can be due to incomplete reaction, side reactions, or unfavorable equilibrium.

  • Side Product Formation: The most common side reaction is the 1,2-addition of the amine to the carbonyl group of the ester, leading to an amide byproduct instead of the desired 1,4-addition product.[3][9] Dimerization or polymerization of the starting α,β-unsaturated ester can also occur.

  • Difficult Purification: Separating the desired product from unreacted starting materials, the amine nucleophile, and side products can be challenging due to similar polarities.

  • Low Reactivity of the Amine: Some amines, particularly aromatic amines, may exhibit low nucleophilicity, leading to slow or incomplete reactions.[10]

Q3: How can I improve the yield and selectivity of the Aza-Michael addition?

A3: To optimize the Aza-Michael addition for better yield and selectivity, consider the following:

  • Catalyst Selection: The use of catalysts can significantly improve the reaction rate and selectivity. Lewis acids and other promoters have been shown to be effective.

  • Reaction Conditions: Optimizing temperature, solvent, and reaction time is crucial. Solvent-free conditions have been reported to be effective in some cases.[1]

  • Nature of the Amine: The choice of the amine nucleophile is important. More nucleophilic amines will generally react more readily. For ammonia, it is often used in the form of ammonium hydroxide or a salt.[11]

  • Protecting Groups: Using a protected form of ammonia, such as a carbamate, can sometimes improve the outcome of the reaction.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Aza-Michael Addition
Possible Cause Troubleshooting Step
Low reactivity of the amine. * Switch to a more nucleophilic amine if the structure of the final product allows. * Increase the reaction temperature. * Add a catalyst to activate the substrate or the amine.
Unfavorable reaction equilibrium. * Use an excess of the amine nucleophile to drive the reaction forward. * If a volatile byproduct is formed, consider its removal during the reaction.
Decomposition of starting materials or product. * Monitor the reaction by TLC or GC-MS to check for decomposition. * Consider running the reaction at a lower temperature for a longer duration.
Ineffective catalyst. * Ensure the catalyst is active and not poisoned. * Screen different catalysts (e.g., Lewis acids like ZnCl₂, Cu(OTf)₂).
Problem 2: Formation of Significant Amounts of Side Products
Possible Cause Troubleshooting Step
1,2-addition competing with 1,4-addition. * Weaker bases tend to favor 1,4-addition.[9] * Use of certain catalysts can enhance the selectivity for 1,4-addition.
Polymerization of methyl cinnamate. * Add a radical inhibitor to the reaction mixture. * Control the reaction temperature carefully, as higher temperatures can promote polymerization.
Reaction with solvent. * Choose an inert solvent that does not react with the starting materials or intermediates.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Similar polarity of product and starting materials. * Optimize the mobile phase for column chromatography to achieve better separation. * Consider converting the product to a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification by precipitation or extraction.
Presence of high-boiling impurities. * If the product is thermally stable, consider distillation under reduced pressure.
Product is an oil and difficult to handle. * Attempt to crystallize the product or its salt from a suitable solvent system.

Experimental Protocols

Protocol 1: Aza-Michael Addition of Ammonia to Methyl Cinnamate

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl cinnamate

  • Ammonium hydroxide (concentrated solution)

  • Ethanol (or another suitable solvent)

  • Catalyst (e.g., Zinc Chloride)

Procedure:

  • In a round-bottom flask, dissolve methyl cinnamate (1 equivalent) in ethanol.

  • Add the catalyst (e.g., 0.1 equivalents of Zinc Chloride).

  • Add concentrated ammonium hydroxide (excess, e.g., 5-10 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of a β-(Acetylamino)acrylate Precursor

This protocol outlines a general procedure for the stereoselective synthesis of a protected form of this compound.

Materials:

  • Methyl (Z)-3-(acetylamino)-3-phenylacrylate (or the corresponding E-isomer)

  • Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand (e.g., (R,R)-Me-DuPhos or (S,S)-BICP)

  • Degassed solvent (e.g., Methanol or Toluene)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor and the chiral ligand in the degassed solvent to form the catalyst solution.

  • Add the β-(acetylamino)acrylate substrate to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40-100 psi).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Carefully vent the excess hydrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography. The N-acetyl protected product can then be deprotected under acidic or basic conditions to yield this compound.

Data Presentation

Table 1: Comparison of Catalysts for the Aza-Michael Addition

CatalystAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Zn/NH₄ClVarious aminesSolvent-freeRoom Temp.0.5-285-95[10]
Solid LiClO₄Primary/Secondary aminesSolvent-freeRoom Temp.2-1280-95[1]
Ceric Ammonium NitrateAliphatic aminesWaterRoom Temp.1-385-92[1]
NoneSecondary aminesNeat25-10017-25>85[12]

Table 2: Enantioselectivity in Asymmetric Hydrogenation of β-(Acylamino)acrylates

Catalyst SystemSubstrate IsomerSolventH₂ Pressure (psi)ee (%)Reference
Rh-Me-DuPhosE-isomerToluene40up to 99[8]
Rh-BICPE/Z mixtureToluene40up to 98[8]
Rh-(S)-SDPZ-enamideToluene73588-96[6]

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Aza-Michael Addition cluster_workup Work-up & Purification Methyl Cinnamate Methyl Cinnamate Reaction Setup Reaction Setup Methyl Cinnamate->Reaction Setup Amine Source Amine Source Amine Source->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/GC-MS Quenching Quenching Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the Aza-Michael addition synthesis.

troubleshooting_low_yield Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Side Products Observed Side Products Observed Low Yield->Side Products Observed No Re-evaluate Purification Re-evaluate Purification Low Yield->Re-evaluate Purification If reaction appears complete Increase Temp/Time Increase Temp/Time Incomplete Reaction->Increase Temp/Time Add Catalyst Add Catalyst Incomplete Reaction->Add Catalyst Optimize Catalyst/Solvent Optimize Catalyst/Solvent Side Products Observed->Optimize Catalyst/Solvent Check for Decomposition Check for Decomposition Side Products Observed->Check for Decomposition End End Increase Temp/Time->End Add Catalyst->End Optimize Catalyst/Solvent->End Check for Decomposition->End Re-evaluate Purification->End

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature on the synthesis of this compound is not abundant, two primary routes can be inferred from the synthesis of analogous compounds. The first involves the reduction of a nitro group, and the second is the reductive amination of a keto ester.

  • Route 1: Reduction of Methyl 3-nitro-4-phenylbutanoate. This is a common method for introducing an amine group. The nitro precursor can be synthesized through various classical organic reactions. The subsequent reduction is typically achieved via catalytic hydrogenation.

  • Route 2: Reductive Amination of Methyl 3-oxo-4-phenylbutanoate. This route involves the reaction of the corresponding keto ester with an ammonia source to form an enamine or imine intermediate, which is then reduced in situ to the desired amine.

Q2: What are the critical parameters to control during the synthesis?

A2: For Route 1 (nitro reduction), critical parameters include the choice of catalyst (e.g., Palladium on carbon, Raney Nickel), hydrogen pressure, reaction temperature, and solvent. For Route 2 (reductive amination), key parameters are the ammonia source (e.g., ammonia, ammonium acetate), the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), temperature, and pH of the reaction medium.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both synthetic routes can be effectively monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative analysis of the reaction mixture over time.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestion Rationale
Incomplete Reaction Monitor the reaction for a longer duration or consider a moderate increase in temperature. Verify the activity of the catalyst or reducing agent.The reaction may be kinetically slow, or the reagents may have lost their activity.
Side Reactions Optimize reaction conditions such as temperature, pressure, and stoichiometry of reagents.Suboptimal conditions can favor the formation of byproducts, consuming the starting material and reducing the yield of the desired product.
Product Degradation Ensure the work-up procedure is not overly acidic or basic, and avoid prolonged exposure to high temperatures.The amino ester functionality can be sensitive to harsh pH conditions and thermal stress, leading to hydrolysis or other degradation pathways.
Loss during Work-up/Purification Optimize the extraction and purification steps. Ensure the pH during aqueous extraction is appropriate to minimize the solubility of the product in the aqueous phase. Use an appropriate stationary and mobile phase for chromatography to ensure good separation and recovery.The product may be lost due to suboptimal work-up and purification procedures.
Issue 2: Presence of Impurities in the Final Product

Q5: I have identified an impurity with a mass corresponding to the starting material. How can I improve the conversion?

A5: The presence of starting material indicates an incomplete reaction. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. You may need to increase the catalyst loading, hydrogen pressure, or reaction time. For reductive amination, the reducing agent may not be sufficiently reactive or may have been added in a substoichiometric amount.

Q6: My product is contaminated with an impurity that has a similar polarity. What could it be and how can I remove it?

A6: This could be an intermediate of the reaction. In the case of nitro group reduction, this might be the corresponding hydroxylamine or nitroso derivative. For reductive amination, it could be the intermediate imine or enamine. To remove these, you can try to optimize the reaction conditions to drive the reaction to completion. For purification, a change in the chromatographic conditions (e.g., a different solvent system or a different type of stationary phase) might be necessary.

Q7: I observe a significant amount of a higher molecular weight byproduct. What is the likely cause?

A7: This could be due to dimerization or polymerization reactions. For instance, under certain conditions, the product amine can react with the starting keto ester in the reductive amination pathway. Optimizing the rate of addition of the reducing agent and maintaining a sufficient excess of the ammonia source can help minimize this.

Summary of Potential Impurities

Impurity Name Chemical Structure Potential Source Analytical Detection
Methyl 3-nitro-4-phenylbutanoateC₁₁H₁₃NO₄Unreacted starting material (Route 1)HPLC, GC-MS, TLC
Methyl 3-oxo-4-phenylbutanoateC₁₁H₁₂O₃Unreacted starting material (Route 2)HPLC, GC-MS, TLC
Methyl 3-hydroxyamino-4-phenylbutanoateC₁₁H₁₅NO₃Incomplete reduction of the nitro group (Route 1)HPLC, LC-MS
Dimeric byproductC₂₂H₂₆N₂O₄Reaction between product and starting materialHPLC, LC-MS
3-Amino-4-phenylbutanoic acidC₁₀H₁₃NO₂Hydrolysis of the methyl esterHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis via Reduction of Methyl 3-nitro-4-phenylbutanoate
  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3-nitro-4-phenylbutanoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Synthesis via Reductive Amination of Methyl 3-oxo-4-phenylbutanoate
  • Reaction Setup: To a solution of Methyl 3-oxo-4-phenylbutanoate (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Reducing Agent Addition: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction by adding water and adjust the pH to basic (pH 9-10) with a suitable base (e.g., sodium carbonate).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_impurities Impurity Solutions Start Start Synthesis Reaction Reaction in Progress Start->Reaction Workup Work-up and Purification Reaction->Workup Product Final Product Workup->Product CheckPurity Analyze Product Purity (HPLC, GC, NMR) Product->CheckPurity LowYield Low Yield? CheckPurity->LowYield Impurities Impurities Present? CheckPurity->Impurities LowYield->Product No, proceed OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions Yes CheckReagents Check Reagent Activity LowYield->CheckReagents Yes ImproveWorkup Improve Work-up LowYield->ImproveWorkup Yes Impurities->Product No, proceed IdentifyImpurity Identify Impurity Structure Impurities->IdentifyImpurity Yes OptimizePurification Optimize Purification RevisitReaction Re-evaluate Reaction Conditions RevisitReaction->OptimizePurification IdentifyImpurity->RevisitReaction

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

troubleshooting low yields in Methyl 3-amino-4-phenylbutanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methyl 3-amino-4-phenylbutanoate, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective strategies for synthesizing this compound are:

  • Aza-Michael Addition: This route involves the conjugate addition of an amine source, such as ammonia, to an α,β-unsaturated ester like methyl cinnamate or methyl 4-phenylbut-2-enoate.

  • Reductive Amination: This method starts with a β-keto ester, specifically methyl 3-oxo-4-phenylbutanoate, which is reacted with an amine source and a reducing agent to form the target β-amino ester.

Q2: My overall yield is consistently low. Which synthetic step is likely the main contributor to yield loss?

A2: Low overall yield can often be attributed to incomplete conversion or the formation of side products in the key bond-forming step. For the aza-Michael addition, incomplete reaction of the α,β-unsaturated ester is a common issue. In reductive amination, the formation of the intermediate imine/enamine and its subsequent reduction can be challenging, sometimes leading to the formation of β-hydroxy ester byproducts. Purification steps, if not optimized, can also significantly contribute to product loss.

Q3: What are the most critical reaction parameters to control for achieving high yields?

A3: For both primary synthetic routes, careful control of the following parameters is crucial:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture can interfere with many of the catalysts and reducing agents used.

  • Reaction Temperature: Temperature control is critical to balance reaction rate with the prevention of side reactions or decomposition.

  • Catalyst/Reagent Stoichiometry: The molar ratios of reactants, catalysts, and reducing agents must be carefully optimized to drive the reaction to completion and minimize byproduct formation.

  • Solvent Choice: The polarity and properties of the solvent can significantly influence reaction rates and selectivity.

Q4: Are there any specific safety precautions I should be aware of during the synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Some reagents, such as strong acids, bases, and reducing agents (e.g., sodium borohydride), are corrosive, toxic, or flammable and should be handled with extreme care.

  • Pressurized reactions, such as catalytic hydrogenations, should only be performed by trained personnel using appropriate equipment.

Troubleshooting Guide

Low or No Product Formation

Problem: After running the reaction and work-up, I have a very low yield or no desired product.

Probable CauseSolution
Inactive Catalyst (Aza-Michael Addition) - Use a freshly opened or properly stored catalyst. - Consider using a stronger Lewis acid catalyst if a milder one is ineffective.
Ineffective Reducing Agent (Reductive Amination) - Use a fresh bottle of the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). - Ensure anhydrous conditions, as moisture can decompose the reducing agent.
Incomplete Imine/Enamine Formation (Reductive Amination) - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Allow for a pre-reaction time for the keto ester and amine source to form the imine/enamine before adding the reducing agent. Monitor this step by TLC or ¹H NMR.
Low Reactivity of Amine Source - For aza-Michael additions, consider using a more nucleophilic ammonia equivalent or a stronger base catalyst to deprotonate the amine.
Steric Hindrance - The phenyl group can sterically hinder the approach of the nucleophile. Prolonged reaction times or elevated temperatures may be necessary.
Formation of Significant Byproducts

Problem: My reaction produces a significant amount of unintended side products, complicating purification and reducing the yield of the desired product.

Probable CauseSolution
Dimerization/Polymerization of the α,β-Unsaturated Ester (Aza-Michael Addition) - Add the amine nucleophile slowly to the reaction mixture. - Maintain a lower reaction temperature.
Reduction of the Keto Ester to a β-Hydroxy Ester (Reductive Amination) - Use a milder reducing agent that is more selective for the imine/enamine over the ketone (e.g., NaBH₃CN over NaBH₄). - Ensure complete formation of the imine/enamine before adding the reducing agent.
Formation of Bis-adduct (Aza-Michael Addition) - Use a large excess of the α,β-unsaturated ester relative to the amine source. This is less of a concern with ammonia but can be an issue with primary amines.
Hydrolysis of the Ester - Ensure all reagents and solvents are anhydrous. - Perform the work-up under neutral or slightly basic conditions to avoid acid- or base-catalyzed hydrolysis.
Difficulties in Product Isolation and Purification

Problem: I am having trouble isolating and purifying my this compound.

Probable CauseSolution
Product is Water-Soluble - During aqueous work-up, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Product Streaking on Silica Gel Column - The basic amine functionality can interact strongly with the acidic silica gel. Add a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent to neutralize the acidic sites on the silica. - Alternatively, use a different stationary phase, such as alumina or amine-functionalized silica gel.
Co-elution with Starting Materials or Byproducts - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good separation. - Consider derivatizing the crude product (e.g., Boc protection of the amine) to alter its polarity, facilitate purification, and then deprotect to obtain the final product.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methods. Please note that yields can vary significantly based on the specific reaction conditions and scale.

Table 1: Aza-Michael Addition of Amines to α,β-Unsaturated Esters

AmineMichael AcceptorCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Various primary aminesEthyl acrylateAcidic aluminaSolvent-free70-803-576-90[1]
Various aminesMethyl acrylateSulfated zirconiaSolvent-freeRT0.25-2High[2]
N-HeterocyclesVarious acrylatesN-methylimidazoleDMSO701-385-98[3]

Table 2: Reductive Amination of β-Keto Esters

β-Keto EsterAmine SourceReducing AgentSolventTemp (°C)H₂ Pressure (bar)Yield (%)ee (%)Reference
Ethyl benzoylacetateNH₄OAcH₂ / Ru-catalystTFE8010-30>9996[4]
Various β-keto estersNH₄OAcH₂ / Ru-catalystTFE803085-9996-99[4]
Amino acid-derived β-keto estersVarious aminesNaBH₃CN-RT-40-70-[5]

Experimental Protocols

Protocol 1: Synthesis via Aza-Michael Addition (General Procedure)

This protocol describes a general procedure for the conjugate addition of an ammonia source to an α,β-unsaturated ester like methyl cinnamate.

Materials:

  • Methyl cinnamate (1.0 eq)

  • Ammonia source (e.g., ammonia in methanol, ammonium acetate) (1.5 - 5.0 eq)

  • Catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a base like DBU) (0.1 - 0.2 eq)

  • Anhydrous solvent (e.g., methanol, THF, or solvent-free)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl cinnamate and the chosen solvent.

  • Add the catalyst to the solution and stir until dissolved or evenly suspended.

  • Add the ammonia source to the reaction mixture. If using gaseous ammonia, it can be bubbled through the solution. If using a salt like ammonium acetate, it can be added directly.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux, depending on the catalyst and reactants) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (if using a basic catalyst) or a mild base like NaHCO₃ (if using an acidic catalyst).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine added to the eluent).

Protocol 2: Synthesis via Reductive Amination of Methyl 3-oxo-4-phenylbutanoate

This protocol outlines the synthesis of this compound from the corresponding β-keto ester.

Materials:

  • Methyl 3-oxo-4-phenylbutanoate (1.0 eq)

  • Ammonium acetate (NH₄OAc) (1.5 - 5.0 eq)

  • Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) (1.2 - 1.5 eq)

  • Anhydrous methanol or ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 3-oxo-4-phenylbutanoate and ammonium acetate in anhydrous methanol.

  • Add a catalytic amount of acetic acid (optional, but can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/imine intermediate. Monitor the formation by TLC.

  • Cool the reaction mixture in an ice bath and slowly add the sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the intermediate is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer several times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 0.5-1% triethylamine).

Visualizations

aza_michael_workflow start Start: Methyl Cinnamate + Ammonia Source reaction Aza-Michael Addition - Catalyst (Lewis Acid or Base) - Solvent (e.g., MeOH, THF) - Temperature (RT to Reflux) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up - Quench - Extraction monitoring->workup Complete purification Purification - Column Chromatography workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the Aza-Michael Addition synthesis.

reductive_amination_workflow start Start: Methyl 3-oxo-4-phenylbutanoate + NH4OAc imine_formation Imine/Enamine Formation - Solvent (e.g., MeOH) - Optional: Acetic Acid start->imine_formation reduction Reduction - Add Reducing Agent (e.g., NaBH3CN) imine_formation->reduction monitoring Monitor by TLC reduction->monitoring monitoring->reduction Incomplete workup Aqueous Work-up - Quench - Extraction monitoring->workup Complete purification Purification - Column Chromatography workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the Reductive Amination synthesis.

troubleshooting_low_yield start Low Yield of Product check_reaction Check Reaction Completion by TLC/NMR start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent quality - Adjust stoichiometry incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup product_loss Product Loss During Work-up/Purification check_workup->product_loss Yes side_products Significant Side Products Observed check_workup->side_products No, but still low yield optimize_purification Optimize Purification: - Adjust extraction pH - Use brine wash - Modify chromatography conditions product_loss->optimize_purification identify_byproducts Identify Byproducts (NMR, MS) and Adjust Conditions to Minimize side_products->identify_byproducts

Caption: Troubleshooting logic for addressing low product yields.

References

Technical Support Center: Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 3-amino-4-phenylbutanoate?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from atmospheric moisture and oxygen.[1][2][3]

Q2: My sample of this compound has changed color. What is the likely cause?

A2: A color change, often to a yellowish or brownish hue, typically indicates the formation of oxidation-related impurities. This can be caused by prolonged exposure to air (oxygen) and/or light. To prevent this, always store the compound in a tightly sealed, opaque container and consider flushing it with an inert gas before sealing.[4]

Q3: I am observing lower than expected yields in my reaction using this compound. Could the stability of the starting material be a factor?

A3: Yes, low reaction yields can be a consequence of the degradation of this compound. If your reaction conditions are strongly acidic or basic, or if the reaction is performed at elevated temperatures for an extended period, a significant portion of your starting material may have degraded. It is advisable to check the purity of the starting material before use and to monitor the reaction for the appearance of potential degradation products.[4]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[1][5] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guides

Issue 1: Sample Discoloration or Presence of Insoluble Matter

  • Possible Cause: Exposure to air and/or light, leading to oxidation.

  • Troubleshooting Steps:

    • Confirm the purity of the material using an appropriate analytical technique (e.g., HPLC, NMR).

    • If impurities are detected, consider purification (e.g., recrystallization, chromatography) if feasible and necessary for your application.

    • For future prevention, store the compound in a tightly sealed, opaque container, and for long-term storage, consider flushing with an inert gas (e.g., argon or nitrogen) before sealing.

Issue 2: Inconsistent Experimental Results or Low Reaction Yields

  • Possible Cause: Degradation of this compound due to improper storage or handling, or incompatibility with reaction conditions.

  • Troubleshooting Steps:

    • Purity Check: Always verify the purity of your starting material before beginning a reaction.

    • Reaction Condition Compatibility: Be mindful that the amino ester functionality can be sensitive to strong acids, strong bases, and high temperatures.

      • The ester group is susceptible to hydrolysis under acidic or basic conditions.

      • The amino group can undergo various side reactions.

    • In-process Monitoring: Monitor the progress of your reaction (e.g., by TLC or LC-MS) to check for the consumption of starting material and the formation of any unexpected byproducts.

Data Presentation

Table 1: Summary of Stability and Storage for this compound

ParameterRecommendation/InformationSource
Storage Temperature Cool, dry place.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).[1][1]
Container Tightly sealed, opaque container.[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][5][1][5]
Light Sensitivity Potential for light-induced degradation (oxidation).[4]
Air Sensitivity Air sensitive; prone to oxidation.[1][4][1][4]
Moisture Sensitivity Potential for hydrolysis of the ester group.[4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic or basic samples.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Characterize the peaks of any new impurities to identify potential degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Experimental Issue (e.g., low yield, discoloration) check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify the material (e.g., recrystallization, chromatography) is_pure->purify No review_storage Review Storage and Handling Procedures is_pure->review_storage Yes purify->check_purity storage_ok Are storage conditions optimal? review_storage->storage_ok implement_best_practices Implement Best Storage Practices (e.g., inert atmosphere, opaque container) storage_ok->implement_best_practices No review_reaction Review Reaction Conditions (pH, temperature, reagents) storage_ok->review_reaction Yes implement_best_practices->review_reaction conditions_ok Are conditions compatible? review_reaction->conditions_ok optimize_reaction Optimize Reaction Conditions (e.g., lower temperature, different base/acid) conditions_ok->optimize_reaction No proceed Proceed with Experiment conditions_ok->proceed Yes optimize_reaction->proceed ForcedDegradationWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base Base Hydrolysis (0.1 N NaOH, RT) base->sampling oxidation Oxidation (3% H₂O₂, RT) oxidation->sampling thermal Thermal (80°C) thermal->sampling photo Photolytic (UV/Vis light) photo->sampling start Prepare Stock Solution (1 mg/mL in MeCN or MeOH) start->acid start->base start->oxidation start->thermal start->photo analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis characterization Characterize Degradation Products analysis->characterization report Generate Stability Report characterization->report

References

preventing racemization during Methyl 3-amino-4-phenylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of enantiomerically pure Methyl 3-amino-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a significant challenge in the synthesis of chiral molecules like this compound. The primary cause is the formation of a planar enolate or a related achiral intermediate at the stereogenic center (the carbon atom bonded to the amino group). This can be triggered by several factors:

  • Basic Conditions: The hydrogen atom on the chiral carbon (α- to the ester carbonyl group) is acidic and can be removed by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of its occurrence.

  • Inappropriate Reagents: Certain reagents, particularly strong bases or acids used during synthesis or workup, can promote enolization.

  • Cleavage of Chiral Auxiliaries: The conditions used to remove a chiral auxiliary must be carefully chosen to avoid epimerization of the newly formed stereocenter.

Q2: What are the most effective strategies to synthesize enantiomerically pure this compound?

A2: Several robust strategies exist to achieve high enantioselectivity in the synthesis of β-amino esters like this compound. The most common and effective methods include:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[2] Evans oxazolidinones and pseudoephedrine are commonly used auxiliaries that have demonstrated high efficiency in controlling the stereochemistry of reactions to form β-amino acids.[2][3][4]

  • Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. Methods like asymmetric hydrogenation of a suitable prochiral precursor or catalytic asymmetric aza-Michael additions are powerful techniques.

  • Enzymatic Resolution: This method employs enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. Lipases are often used for the kinetic resolution of racemic β-amino esters.

Q3: How do I choose the right chiral auxiliary for my synthesis?

A3: The choice of chiral auxiliary depends on several factors, including the specific reaction, desired stereochemical outcome, and ease of removal.

  • Evans Oxazolidinones: These are widely used due to their high diastereoselectivity in a variety of reactions, including alkylations and aldol reactions. They are commercially available in both enantiomeric forms and their removal conditions are well-established.[2][5]

  • (S,S)-(+)-Pseudoephedrine: This is an inexpensive and effective chiral auxiliary, particularly for asymmetric aza-Michael reactions to generate β-amino amides, which can then be converted to the corresponding esters.[3]

It is crucial to consult the literature for precedents with similar substrates to make an informed decision.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of enantiomerically pure this compound.

Problem 1: Low Enantiomeric Excess (ee%)
Potential Cause Troubleshooting Steps
Racemization during the reaction - Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Optimize the base: Use a non-nucleophilic, sterically hindered base (e.g., Lithium Diisopropylamide - LDA, or Diisopropylethylamine - DIPEA) and add it slowly at low temperature. The choice of base can significantly impact racemization rates. - Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Inefficient chiral induction - Re-evaluate the chiral auxiliary or catalyst: The chosen auxiliary or catalyst may not be optimal for the specific substrate. Consult the literature for alternatives that have shown high efficiency for similar β-phenyl-β-amino esters. - Check the purity of the chiral auxiliary/catalyst: Impurities can significantly impact the enantioselectivity. Ensure the chiral reagent is of high optical purity.
Racemization during workup or purification - Use buffered aqueous solutions: Avoid strongly acidic or basic conditions during the workup. Use a buffered solution (e.g., saturated ammonium chloride) to quench the reaction. - Careful purification: Silica gel can be slightly acidic and may cause racemization. Consider using deactivated silica gel or alternative purification methods like crystallization.
Problem 2: Low Diastereoselectivity (in chiral auxiliary-based methods)
Potential Cause Troubleshooting Steps
Incorrect enolate geometry - Choice of base and solvent: The geometry of the enolate formed can be influenced by the base and solvent system. For Evans oxazolidinones, lithium bases in THF generally favor the Z-enolate, leading to high diastereoselectivity.
Sub-optimal reaction temperature - Lower the temperature: Diastereoselectivity is often highly dependent on temperature. Running the reaction at lower temperatures (e.g., -78 °C) can significantly improve the diastereomeric ratio (dr).
Lewis acid coordination - Choice of Lewis acid: In reactions like aldol additions, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can influence the transition state geometry and thus the diastereoselectivity.
Problem 3: Racemization during Chiral Auxiliary Cleavage
Potential Cause Troubleshooting Steps
Harsh cleavage conditions - Use mild, established protocols: For Evans oxazolidinones, cleavage with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a standard mild procedure.[6] - For pseudoephedrine amides, mild acidic or basic hydrolysis conditions have been developed that minimize racemization.
Epimerization of the product - Maintain low temperatures: Perform the cleavage and subsequent workup at low temperatures to minimize the risk of enolization of the product ester. - Immediate workup and purification: Once the auxiliary is cleaved, proceed with the workup and purification promptly to avoid prolonged exposure to potentially racemizing conditions.

Experimental Protocols

The following are representative protocols for key strategies in the asymmetric synthesis of β-amino esters, adapted for the synthesis of this compound.

Protocol 1: Asymmetric Synthesis via Evans Chiral Auxiliary

This protocol is a representative procedure for the synthesis of a β-amino acid derivative using an Evans oxazolidinone auxiliary, followed by conversion to the methyl ester.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the solution at 0 °C for 30 minutes.

  • In a separate flask, prepare the acid chloride of 3-phenylpropanoic acid.

  • Add the freshly prepared 3-phenylpropanoyl chloride (1.1 eq.) to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the N-acylated oxazolidinone by flash column chromatography.

Step 2: Asymmetric Amination

  • Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add a solution of an electrophilic amine source, such as di-tert-butyl azodicarboxylate (DBAD), dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with a mixture of acetic acid and water.

  • Extract the product and purify by chromatography to obtain the α-aminated product.

Step 3: Cleavage of the Chiral Auxiliary and Esterification

  • Dissolve the aminated product (1.0 eq.) in a mixture of THF and water (4:1) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary by extraction.

  • Acidify the aqueous layer and extract the resulting 3-amino-4-phenylbutanoic acid.

  • To the crude acid, add methanol and a catalytic amount of thionyl chloride or trimethylsilyl chloride and reflux to form the methyl ester.

  • Purify this compound by chromatography.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a typical procedure for the enzymatic resolution of a racemic β-amino ester using a lipase.

  • Prepare a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Add an acylating agent, such as vinyl acetate (0.6 eq.).

  • Add an immobilized lipase (e.g., Candida antarctica lipase B - CALB).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme.

  • Separate the acylated product from the unreacted enantiomer of this compound by column chromatography.

Quantitative Data Summary

The following tables summarize typical results for different asymmetric synthesis strategies for β-amino esters. The values are representative and may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Asymmetric Synthesis Methods for β-Amino Esters

MethodChiral SourceTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee%)Typical Yield (%)
Chiral Auxiliary Evans Oxazolidinone>95:5>98%70-90%
Chiral Auxiliary (S,S)-(+)-Pseudoephedrine>90:10>95%75-85%
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium CatalystN/A90-99%80-95%
Enzymatic Kinetic Resolution Lipase (e.g., CALB)N/A>99%<50% (for the desired enantiomer)

Visualizations

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

Asymmetric_Synthesis_Workflow cluster_0 Synthesis Pathway cluster_1 Key Considerations Start Start Attach_Auxiliary Attach Chiral Auxiliary Start->Attach_Auxiliary Substrate Diastereoselective_Reaction Diastereoselective Reaction Attach_Auxiliary->Diastereoselective_Reaction Chiral Substrate Auxiliary_Choice Choice of Auxiliary Attach_Auxiliary->Auxiliary_Choice Cleave_Auxiliary Cleave Chiral Auxiliary Diastereoselective_Reaction->Cleave_Auxiliary Diastereomerically Enriched Intermediate Reaction_Conditions Reaction Conditions (Temp, Base, Solvent) Diastereoselective_Reaction->Reaction_Conditions Final_Product Enantiopure Product Cleave_Auxiliary->Final_Product Cleavage_Conditions Mild Cleavage Conditions Cleave_Auxiliary->Cleavage_Conditions

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Troubleshooting Decision Tree for Low Enantiomeric Excess

Troubleshooting_Racemization cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_chiral Chiral Source Start Low Enantiomeric Excess (ee%) Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Workup_Purification Review Workup & Purification Start->Check_Workup_Purification Check_Auxiliary_Catalyst Review Chiral Source Start->Check_Auxiliary_Catalyst Lower_Temp Lower Temperature Check_Reaction_Conditions->Lower_Temp Temperature too high? Optimize_Base Optimize Base Check_Reaction_Conditions->Optimize_Base Base too strong/hindered? Reduce_Time Reduce Reaction Time Check_Reaction_Conditions->Reduce_Time Reaction time too long? Buffered_Workup Use Buffered Workup Check_Workup_Purification->Buffered_Workup Acidic/basic workup? Deactivated_Silica Use Deactivated Silica Check_Workup_Purification->Deactivated_Silica Racemization on silica? Verify_Purity Verify Optical Purity Check_Auxiliary_Catalyst->Verify_Purity Source purity questionable? Consider_Alternative Consider Alternative Auxiliary/Catalyst Check_Auxiliary_Catalyst->Consider_Alternative Poor induction? Solution Improved ee% Lower_Temp->Solution Optimize_Base->Solution Reduce_Time->Solution Buffered_Workup->Solution Deactivated_Silica->Solution Verify_Purity->Solution Consider_Alternative->Solution

Caption: Decision tree for troubleshooting low enantiomeric excess.

Mechanism of Base-Catalyzed Racemization

Racemization_Mechanism cluster_key Key Enantiomer (S)-Enantiomer H-C*-R' R-C=O Enolate Planar Enolate Intermediate C=C(-O⁻)-R R' Enantiomer:f0->Enolate:f0 + Base - H⁺ Racemic_Mixture Racemic Mixture (S)-Enantiomer + (R)-Enantiomer Enolate:f0->Racemic_Mixture + H⁺ (from either face) C_star * = Chiral Center

Caption: Simplified mechanism of base-catalyzed racemization via a planar enolate.

References

Technical Support Center: Synthesis of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the synthesis of Methyl 3-amino-4-phenylbutanoate. The following information, presented in a question-and-answer format, addresses common issues and potential side reactions encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Aza-Michael Addition: The conjugate addition of an amine (such as ammonia or a protected amine) to an α,β-unsaturated ester like methyl cinnamate. This is an atom-economical and direct approach.

  • Reduction of a Nitro Precursor: This involves the synthesis of methyl 3-nitro-4-phenylbutanoate followed by the selective reduction of the nitro group to an amine.

  • Arndt-Eistert Homologation: This method extends an N-protected α-amino acid, such as phenylalanine, by one carbon to form the corresponding β-amino acid, which is then esterified.[1][2][3]

  • Mannich-type Reactions: The reaction of an ester enolate with an appropriate imine.[4][5]

Q2: I am attempting an aza-Michael addition of ammonia to methyl cinnamate and observing a significant amount of a higher molecular weight byproduct. What could this be?

A2: A common side reaction in the aza-Michael addition with a primary amine or ammonia is double Michael addition .[6][7] The initially formed product, this compound, is a secondary amine and can react with a second molecule of methyl cinnamate. This results in the formation of a tertiary amine byproduct.

Q3: How can I minimize the formation of the double Michael addition product?

A3: To suppress the formation of the double addition product, you can:

  • Use a large excess of the amine nucleophile: This increases the probability that a molecule of methyl cinnamate will react with the primary amine rather than the product.

  • Control the reaction temperature: Lower temperatures can help to control the reactivity and selectivity of the reaction.

  • Modify the solvent: The choice of solvent can influence the reaction rates. Some studies suggest that certain alcohols can favor mono-addition.[6]

  • Monitor the reaction closely: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the product and byproduct, stopping the reaction once the desired product is maximized.

Q4: During the reduction of methyl 3-nitro-4-phenylbutanoate, I am getting a poor yield and a complex mixture of products. What are the likely side reactions?

A4: When reducing a nitro group, especially via catalytic hydrogenation, several side reactions can occur:

  • Incomplete Reduction: The reaction may stop at intermediate stages, leading to the formation of nitroso or hydroxylamine compounds. These intermediates can sometimes dimerize to form azo or azoxy compounds.[8][9]

  • Reduction of the Ester Group: Aggressive reducing agents or harsh reaction conditions can lead to the reduction of the methyl ester to a primary alcohol.

  • Dehalogenation: If your molecule contains halogen substituents, these can be removed during catalytic hydrogenation.[10]

Q5: Which reducing agents are recommended for the selective reduction of a nitro group in the presence of a methyl ester?

A5: For a highly chemoselective reduction of the nitro group while preserving the ester functionality, consider the following:

  • Catalytic Hydrogenation with specific catalysts: Gold nanoparticles supported on TiO2 or Fe2O3 have shown high chemoselectivity.[11] Using sulfided platinum on carbon (Pt/C) can also be effective.[12]

  • Metal/Acid Systems: Iron powder in the presence of a mild acid like ammonium chloride (Fe/NH4Cl) is a classic and effective method. Tin(II) chloride (SnCl2) is another mild option.[10]

  • Sodium Borohydride with Additives: A combination of sodium borohydride (NaBH4) with iron(II) chloride (FeCl2) has been reported to be highly selective for nitro group reduction over esters.[12][13][14]

Q6: I am using the Arndt-Eistert reaction to homologate N-Boc-phenylalanine and am seeing an impurity with a similar mass to my desired product. What could it be?

A6: A known side reaction in the Arndt-Eistert synthesis is the formation of an α-chloromethylketone . This occurs when the intermediate diazoketone reacts with the HCl generated during the initial formation of the acid chloride from the carboxylic acid and thionyl chloride. To prevent this, an HCl scavenger like triethylamine can be added, or an excess of diazomethane can be used.[2]

Troubleshooting Guides

Issue 1: Low Yield in Aza-Michael Addition
Possible Cause Recommended Solution
Incomplete Reaction - Increase reaction time and/or temperature. - Ensure efficient mixing. - Consider using a catalyst if applicable (though often not required for amines and acrylates).
Double Michael Addition - Use a significant excess of the amine. - Maintain a low reaction temperature (e.g., 0-25 °C). - Monitor the reaction closely and stop it before significant byproduct formation.
Poor Nucleophilicity of Amine - If using a protected amine (e.g., a carbamate), ensure the reaction conditions are suitable for its addition. - Consider using a stronger base if a salt of the amine is being used.
Steric Hindrance - While less of an issue with ammonia, bulky protected amines may react slower. Increased reaction time or temperature may be necessary.
Issue 2: Byproduct Formation in Nitro Group Reduction
Possible Cause Recommended Solution
Formation of Azo/Azoxy Compounds - This can result from the condensation of hydroxylamine intermediates. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[8] - Ensure complete reduction to the amine.
Reduction of Methyl Ester - Avoid harsh reducing agents like LiAlH4.[10] - Use chemoselective methods such as catalytic hydrogenation with a selective catalyst (e.g., Au/TiO2) or metal/acid systems (e.g., Fe/NH4Cl).[11][12]
Incomplete Reduction to Hydroxylamine - Increase hydrogen pressure or reaction time in catalytic hydrogenation. - Ensure the catalyst is active and not poisoned.

Experimental Protocols

Representative Protocol: Aza-Michael Addition of Ammonia to Methyl Cinnamate

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl cinnamate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) in large excess (e.g., 10-20 eq).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate solvent like ethyl acetate and wash with water to remove any remaining ammonia salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to isolate this compound.

Quantitative Data Summary

Synthetic Route Key Parameters Typical Yield Major Side Products References
Aza-Michael Addition Excess amine, controlled temperature60-90%Di-adduct (tertiary amine)[6][7]
Nitro Reduction (Catalytic) H₂, Pd/C or other selective catalysts85-95%Hydroxylamines, azo/azoxy compounds[8][11]
Arndt-Eistert Homologation N-protected phenylalanine, diazomethane, Ag₂O70-85%α-chloromethylketone[1][2]

Visualizations

Synthesis_Pathway cluster_michael Aza-Michael Addition cluster_reduction Nitro Reduction mc Methyl Cinnamate product This compound mc->product 1. NH3 2. Workup nh3 Ammonia (NH3) nh3->product nitro Methyl 3-nitro-4-phenylbutanoate product_red This compound nitro->product_red [H] (e.g., H2, Pd/C)

Key synthetic routes to this compound.

Side_Reaction mc Methyl Cinnamate product This compound mc->product + NH3 (Desired) byproduct Double Addition Product (Tertiary Amine) product->byproduct + Methyl Cinnamate (Side Reaction)

Aza-Michael addition desired reaction and side reaction.

Troubleshooting_Workflow cluster_michael cluster_reduction start Low Yield or Impure Product route Identify Synthesis Route start->route michael Aza-Michael Addition route->michael Aza-Michael reduction Nitro Reduction route->reduction Nitro Reduction michael_q High MW Byproduct? michael->michael_q reduction_q Ester group reduced? reduction->reduction_q michael_a1 Likely Double Addition. Increase NH3 excess, lower temp. michael_q->michael_a1 Yes reduction_a1 Use milder/more selective reducing agent (e.g., Fe/NH4Cl). reduction_q->reduction_a1 Yes

Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Enhancing the Enantiomeric Excess of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the enantiomeric excess (ee) of Methyl 3-amino-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to improve the enantiomeric excess of this compound?

A1: The most common and effective methods for improving the enantiomeric excess of chiral β-amino esters like this compound are:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, most notably lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipase B from Candida antarctica (CAL-B) is a widely used and effective catalyst for the resolution of β-amino esters.[1][2]

  • Asymmetric Synthesis: This approach involves synthesizing the molecule from a prochiral precursor using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.[3][4] For β-amino compounds, transaminases can be employed for the asymmetric synthesis from a corresponding ketone.[5]

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used for the analytical determination of enantiomeric excess and for the preparative separation of enantiomers.

Q2: My enzymatic resolution is not giving the expected enantiomeric excess. What are the likely causes?

A2: Several factors can lead to lower than expected enantiomeric excess in enzymatic resolutions:

  • Enzyme Activity and Stability: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is active and used under optimal temperature and pH conditions.

  • Reaction Conditions: Temperature, solvent, and the choice of acyl donor (in transesterification) can significantly impact the enantioselectivity of the enzyme.[6] Optimization of these parameters is often necessary.

  • Substrate Purity: Impurities in the racemic starting material can sometimes inhibit the enzyme or interfere with the reaction.

  • Reaction Time: For kinetic resolutions, the reaction must be stopped at the optimal time (ideally around 50% conversion) to achieve the highest enantiomeric excess for both the unreacted starting material and the product.

Q3: How do I accurately determine the enantiomeric excess of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess.[7] It is crucial to develop a robust analytical method that provides baseline separation of the two enantiomers. Key parameters to optimize include the chiral stationary phase (CSP), mobile phase composition, flow rate, and column temperature.[8][9]

Troubleshooting Guides

Issue 1: Poor Resolution of Enantiomers in Chiral HPLC Analysis

Symptoms:

  • Overlapping peaks for the two enantiomers.

  • Inaccurate and non-reproducible enantiomeric excess values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Select a CSP known to be effective for β-amino esters. For amino acid derivatives, crown ether-based columns (like Crownpak CR(+)) or cyclodextrin-based columns can be effective.[9]
Suboptimal Mobile Phase Composition Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[10] For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[8]
Incorrect pH of the Mobile Phase For ionizable compounds, the pH of the mobile phase is critical. Adjust the pH to be at least 1-2 units away from the pKa of the analyte to ensure it is in a single ionic form.[8][9]
Inadequate Column Temperature Optimize the column temperature. Lowering the temperature often increases retention and can improve resolution for some chiral separations.[9]
Issue 2: Low Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution

Symptoms:

  • The enantiomeric excess of the unreacted starting material and/or the product is consistently low, even at ~50% conversion.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Solvent Choice The solvent can significantly influence enzyme enantioselectivity. Screen a range of organic solvents with varying polarities (e.g., tert-butyl methyl ether, toluene, acetonitrile).
Incorrect Temperature Perform the reaction at different temperatures. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.
Non-ideal Acyl Donor (for transesterification) If performing a transesterification, the choice of acyl donor is crucial. Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate).
Enzyme Inhibition Ensure the substrate and solvent are free of impurities that could inhibit the lipase.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Methyl 3-amino-4-phenylbutanoate via Hydrolysis

This protocol is based on general procedures for the lipase-catalyzed hydrolysis of β-amino esters and may require optimization.[11]

Materials:

  • (±)-Methyl 3-amino-4-phenylbutanoate

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • tert-Butyl methyl ether (t-BuOMe)

  • Water

  • Buffer solution (e.g., phosphate buffer, pH 7)

Procedure:

  • Dissolve racemic this compound in t-BuOMe.

  • Add the immobilized lipase (e.g., 30 mg/mL).[11]

  • Add 0.5 equivalents of water as the nucleophile.[2]

  • Shake the reaction mixture at a controlled temperature (e.g., 60-65 °C).[2][11]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the unreacted ester from the produced amino acid by extraction. The amino acid will be in the aqueous phase after adjusting the pH, while the ester remains in the organic phase.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess Determination

This is a general guideline for method development and will require optimization for your specific instrument and column.[8][9]

Materials:

  • Racemic and/or enantioenriched samples of this compound

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA))

  • Chiral HPLC column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or Crownpak CR(+))

Procedure:

  • Initial Screening:

    • Start with a common mobile phase for the selected column, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v) for polysaccharide-based columns.

    • Inject a small amount of the racemic standard to see if any separation is observed.

  • Mobile Phase Optimization:

    • Vary the ratio of the polar organic modifier (e.g., from 5% to 30% isopropanol in hexane).

    • If peak tailing is observed, add a modifier. For a basic analyte like an amine, add 0.1% DEA to the mobile phase.[8]

  • Temperature Optimization:

    • If resolution is still not optimal, vary the column temperature (e.g., from 10 °C to 40 °C).[8]

  • Flow Rate Adjustment:

    • Adjust the flow rate to optimize the balance between resolution and analysis time. A lower flow rate often improves resolution.

  • Method Validation:

    • Once baseline resolution is achieved, inject standards of known enantiomeric composition to confirm the accuracy of the method.

Quantitative Data Summary

The following table summarizes results from enzymatic resolutions of analogous β-amino esters, which can serve as a starting point for optimizing the resolution of this compound.

SubstrateEnzymeReaction TypeSolventTemp (°C)ee (Product)ee (Substrate)Conversion (%)Reference
Ethyl cis-2-aminocyclohexanecarboxylateCAL-BHydrolysist-BuOMe65>96%>62%~50[11]
N-Boc-methyl-3-aminobutanoateCAL-BTransesterificationDiisopropyl ether45>99%>99%~50[1]
Hydroxy-substituted β-amino estersCAL-BHydrolysist-BuOMe60≥52%--[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis/Resolution cluster_analysis Analysis cluster_products Products racemic_ester Racemic Methyl 3-amino-4-phenylbutanoate reaction Enzymatic Kinetic Resolution (Hydrolysis) racemic_ester->reaction enzyme Lipase B from Candida antarctica (CAL-B) enzyme->reaction separation Separation of Ester and Acid reaction->separation chiral_hplc Chiral HPLC Analysis separation->chiral_hplc Analyze both fractions enantioenriched_ester Enantioenriched (R)- or (S)-Ester separation->enantioenriched_ester enantioenriched_acid Enantioenriched (S)- or (R)-Acid separation->enantioenriched_acid ee_determination Determination of Enantiomeric Excess (ee) chiral_hplc->ee_determination troubleshooting_hplc start Poor Peak Resolution in Chiral HPLC check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes good_resolution Achieve Baseline Resolution check_column->good_resolution No, change column check_additive Is a mobile phase additive needed? check_mobile_phase->check_additive Yes check_mobile_phase->good_resolution No, adjust ratio check_temp Is the column temperature optimized? check_additive->check_temp Yes check_additive->good_resolution No, add DEA/TFA check_temp->good_resolution Yes check_temp->good_resolution No, adjust temp

References

purification challenges of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-amino-4-phenylbutanoate. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often depend on the synthetic route used. However, they typically include unreacted starting materials, reagents, and side-products from the reaction. Specific potential impurities can include byproducts from the reduction of a keto-ester precursor or from alternative reaction pathways. Transesterification products may also be present if other alcohols are used as solvents in the synthesis.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage) is recommended to minimize degradation from atmospheric moisture and oxygen. Keep the compound away from strong acids, bases, and oxidizing agents.

Q3: My sample of this compound has developed a yellow or brown color. What is the cause?

A3: A color change to a yellow or brownish hue often indicates the formation of oxidation-related impurities. This can be caused by prolonged exposure to air (oxygen) and/or light. To prevent this, always store the compound in a tightly sealed, opaque container and consider flushing with an inert gas before sealing.

Q4: I am observing a lower than expected yield in my reaction using this compound. Could its purity be the issue?

A4: Yes, low yields can be a consequence of degradation or the presence of impurities in the starting material. If your reaction conditions are strongly acidic or basic, or if the reaction is run at high temperatures for an extended period, a portion of your starting material may have degraded. It is advisable to analyze the purity of the this compound before use and to monitor the reaction for the appearance of degradation products.

Troubleshooting Guides

Issue 1: Difficulty in Crystallizing the Product
Symptom Possible Cause Suggested Solution
Product oils out instead of crystallizing.The solvent system is not optimal, or the product is impure.Try a different solvent or a mixture of solvents. Ensure the crude product is sufficiently pure before attempting crystallization. A small amount of impurity can significantly inhibit crystal formation.
Very fine or needle-like crystals form, making filtration difficult.Rapid cooling or high supersaturation.Allow the solution to cool slowly. Consider adding a co-solvent in which the compound is less soluble to promote slower crystal growth. Seeding with a previously obtained crystal can also help.
No crystals form upon cooling.The solution is not supersaturated, or the compound is highly soluble in the chosen solvent.Concentrate the solution further to increase the compound's concentration. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.
Issue 2: Ineffective Purification by Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of the product from impurities (overlapping spots on TLC).The chosen mobile phase does not provide adequate resolution.Systematically vary the polarity of the mobile phase. For amino esters, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and resolution by suppressing interactions with acidic silica gel.[2]
The product streaks on the column or TLC plate (peak tailing).Secondary interactions between the basic amine group and the acidic silica gel.Add a basic modifier like triethylamine or ammonia to the mobile phase.[3] Alternatively, use a different stationary phase, such as alumina or a polymer-based support.
Low recovery of the product from the column.The product is irreversibly adsorbed onto the stationary phase.This can happen with highly polar compounds on silica gel. Try using a more polar mobile phase or switch to a less acidic stationary phase like neutral alumina. Deactivating the silica gel with the mobile phase containing a basic modifier before loading the sample can also help.
Issue 3: Challenges in Chiral Separation
Symptom Possible Cause Suggested Solution
Poor resolution of enantiomers (Rs < 1.5) on a chiral HPLC column.The chiral stationary phase (CSP) is not suitable, or the mobile phase is suboptimal.Screen different types of polysaccharide-based CSPs (e.g., those based on amylose or cellulose phenylcarbamate derivatives).[3] Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) to the hexane or using supercritical fluid chromatography (SFC) as an alternative.[3]
Broad peaks during chiral chromatography.Low mobile phase flow rate or column contamination.Increase the flow rate in small increments.[3] If the problem persists, flush the column with a strong solvent to remove any contaminants.

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a compatible solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical mobile phase could be a gradient of methanol in dichloromethane with 0.5-2% triethylamine.[2]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)).[3]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. A basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[3]

  • Flow Rate: Typically 0.5 to 1.5 mL/min.

  • Column Temperature: Maintain a constant temperature, often around 25-35°C.[3]

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve the racemic sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[3]

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) and run the separation, adjusting mobile phase composition and flow rate to optimize resolution.

Data Presentation

Table 1: Troubleshooting Chromatography Issues

IssueParameter to AdjustRecommended Change
Poor Resolution (Rs < 1.5)Mobile Phase CompositionOptimize the ratio of non-polar/polar solvents.
Column TemperatureDecrease temperature in 5°C increments.
Broad PeaksFlow RateIncrease the flow rate (e.g., from 0.5 to 1.0 mL/min).
Column HealthFlush the column; replace if necessary.
Peak TailingMobile Phase AdditiveAdd a basic modifier (e.g., 0.1% DEA).
Sample ConcentrationReduce injection volume or sample concentration.

This table is adapted from troubleshooting guides for similar compounds.[3]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography (if necessary) Concentration->Chromatography Impure Crystallization Crystallization / Distillation Concentration->Crystallization Relatively Clean Chromatography->Crystallization PureProduct Pure this compound Crystallization->PureProduct Analysis Purity Analysis (NMR, HPLC, etc.) PureProduct->Analysis

Caption: General purification workflow for this compound.

DecisionTree Start Crude Product Analysis (TLC/LCMS) ImpurityCheck Are impurities significantly different in polarity? Start->ImpurityCheck StateCheck Is the product a solid or a high-boiling liquid? ImpurityCheck->StateCheck No ColumnChrom Use Column Chromatography ImpurityCheck->ColumnChrom Yes Crystallize Attempt Crystallization StateCheck->Crystallize Solid Distill Use Distillation StateCheck->Distill Liquid ChiralCheck Is chiral separation required? ChiralHPLC Use Chiral HPLC/SFC ChiralCheck->ChiralHPLC Yes end Final Pure Product ChiralCheck->end No ColumnChrom->StateCheck Crystallize->ChiralCheck Distill->ChiralCheck ChiralHPLC->end

References

Technical Support Center: Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 3-amino-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, the two primary degradation pathways are hydrolysis of the ester and oxidation of the primary amine.[1][2][3] Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways under various stress conditions.[4][5]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended to minimize degradation from atmospheric moisture and oxygen.

Q3: I've noticed a discoloration of my this compound sample. What is the likely cause?

A3: Discoloration, often to a yellowish or brownish hue, typically indicates the formation of oxidation products from the primary amine.[6] This can be caused by prolonged exposure to air (oxygen) and/or light. To prevent this, always store the compound in a tightly sealed, opaque container and consider flushing with an inert gas before sealing.

Q4: My reaction yield is lower than expected when using this compound. Could stability be an issue?

A4: Yes, low yields can be a consequence of degradation. If your reaction conditions are strongly acidic or basic, or if the reaction is conducted at elevated temperatures for an extended period, a significant portion of your starting material may have degraded through hydrolysis of the ester group.[2][7] It is advisable to analyze the purity of the starting material before use and to monitor the reaction for the appearance of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Step
Inconsistent storage conditionsEnsure all samples are stored under the exact same conditions of temperature, humidity, and light exposure as specified in the protocol.[8][9]
Sample contaminationUse high-purity solvents and reagents. Ensure glassware is scrupulously clean to avoid catalytic degradation.
Inaccurate sample preparationCalibrate all weighing and volumetric equipment. Prepare solutions fresh for each time point if possible.
Analytical method variabilityValidate the analytical method for stability-indicating properties. Ensure the method can separate the parent compound from all potential degradation products.[10]
Issue 2: Difficulty in Identifying Degradation Products
Possible Cause Troubleshooting Step
Low concentration of degradantsIncrease the stress on the sample (e.g., higher temperature, longer exposure) to generate a higher concentration of degradation products, typically aiming for 5-20% degradation.[11]
Co-elution of peaks in HPLCOptimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature.
Insufficient resolution in GC-MSConsider derivatization of the degradation products to improve their volatility and chromatographic separation.[12]
Complex mixture of productsUtilize hyphenated techniques like LC-MS/MS or GC-MS/MS for better structural elucidation of the degradation products.[13][14]

Hypothesized Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be hydrolysis and oxidation.

Hydrolytic Degradation

Under acidic or basic conditions, the ester group of this compound is susceptible to hydrolysis, yielding 3-amino-4-phenylbutanoic acid and methanol.[7][15]

G cluster_hydrolysis Hydrolytic Degradation parent This compound acid 3-amino-4-phenylbutanoic acid parent->acid H+ or OH- methanol Methanol parent->methanol H+ or OH-

Caption: Hypothesized hydrolytic degradation of this compound.

Oxidative Degradation

The primary amine group is susceptible to oxidation, which can lead to a variety of products. A potential pathway involves the formation of an imine, which could be further oxidized or hydrolyzed.[6][16]

G cluster_oxidation Oxidative Degradation parent This compound imine Methyl 3-imino-4-phenylbutanoate parent->imine Oxidizing Agent (e.g., H2O2) oxidized_products Further Oxidized & Hydrolyzed Products imine->oxidized_products

Caption: Hypothesized oxidative degradation of this compound.

Experimental Protocols

Forced Degradation Study

A forced degradation study is performed to identify potential degradation products and to validate the stability-indicating nature of analytical methods.[4][5]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Dilute the sample to a suitable concentration for analysis by a stability-indicating method like HPLC or GC-MS.

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze Analyze (HPLC, GC-MS) neutralize->analyze identify Identify Degradants analyze->identify

Caption: General experimental workflow for a forced degradation study.

HPLC-UV Method for Stability Analysis

Instrumentation: HPLC with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). Flow Rate: 1.0 mL/min. Detection Wavelength: 210 nm. Injection Volume: 20 µL. Column Temperature: 30°C.

Note: This is a general method and may require optimization for specific applications. Derivatization may be necessary for improved detection and separation.[17][18][19][20][21]

GC-MS Method for Degradation Product Identification

Instrumentation: Gas chromatograph coupled with a mass spectrometer. Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane). Carrier Gas: Helium at a constant flow rate. Injection Mode: Split or splitless, depending on the concentration. Temperature Program: An initial temperature of 50-100°C, followed by a ramp to 250-300°C. Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Note: Derivatization of the analyte may be required to increase volatility and thermal stability.[12]

Data Presentation

The results of a forced degradation study can be summarized in a table to compare the extent of degradation under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of Parent Compound% Total ImpuritiesMajor Degradation Product (Proposed)
0.1 N HCl, 60°C24 h85.214.83-amino-4-phenylbutanoic acid
0.1 N NaOH, RT8 h89.710.33-amino-4-phenylbutanoic acid
3% H₂O₂, RT12 h92.17.9Oxidized amine derivatives
80°C, Solid State48 h98.51.5Not significant
Photolytic (ICH Q1B)7 days97.32.7Not significant

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

References

Technical Support Center: Synthesis of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 3-amino-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

While specific literature on the solvent effects for the synthesis of this compound is not extensively detailed, the primary routes are analogous to the synthesis of other β-amino esters. The most common approach involves the reduction of a precursor. One plausible route is the reduction of a nitro group, such as in methyl 3-nitro-4-phenylbutanoate, to an amine using catalytic hydrogenation (e.g., with Pd/C) or other reducing agents. Another potential pathway could involve the esterification of 3-amino-4-phenylbutanoic acid.

Q2: How does the choice of solvent impact the synthesis of this compound?

The solvent plays a crucial role in the synthesis of β-amino esters, influencing reaction rates, yields, and purity. Key solvent properties to consider are polarity, proticity, and solubility of reactants and intermediates. For instance, in catalytic hydrogenation, the solvent must effectively dissolve the starting material and be compatible with the catalyst and hydrogen gas. Polar aprotic solvents can often accelerate reaction rates in certain synthetic steps.

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yield is a frequent issue in organic synthesis. For the preparation of this compound, several factors could be at play:

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Catalyst Inactivity: In catalytic hydrogenation, ensure the catalyst is not poisoned and is adequately dispersed in the reaction mixture through vigorous stirring.

  • Side Reactions: Undesirable side reactions can consume starting materials or the desired product. The choice of solvent and temperature can significantly influence the prevalence of side reactions.

  • Product Degradation: The product itself might be unstable under the reaction or work-up conditions. For instance, β-amino esters can be susceptible to hydrolysis or lactamization.

Q4: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation is often linked to the reaction conditions. In the context of a reduction of a nitro-precursor, incomplete reduction can lead to hydroxylamine or other intermediates. Over-reduction is also a possibility depending on the substrate. The choice of solvent can influence the reaction pathway. For instance, a protic solvent might participate in side reactions. To minimize byproducts, carefully control the reaction temperature, pressure (in case of hydrogenation), and reaction time. A change in solvent to one that is more inert under the reaction conditions can also be beneficial.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Recommended Solution
Incomplete reaction Monitor reaction progress by TLC. If the reaction has stalled, consider adding more reagent or catalyst. Ensure the reaction temperature is optimal.
Poor catalyst dispersion Use vigorous stirring to ensure the catalyst is well-suspended in the reaction mixture, maximizing its surface area and contact with the substrate.
Catalyst poisoning Ensure all reagents and solvents are pure and free from potential catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality catalyst.
Sub-optimal solvent The starting material and intermediates may have poor solubility in the chosen solvent. Experiment with different solvents or solvent mixtures to improve solubility.
Product degradation during work-up Minimize exposure to harsh acidic or basic conditions during extraction and purification. Keep the temperature low during solvent removal.
Issue 2: Product Impurity and Byproduct Formation
Potential Cause Recommended Solution
Side reactions due to temperature Run the reaction at a lower temperature to disfavor the formation of kinetic byproducts.
Incorrect solvent polarity The polarity of the solvent can influence the reaction pathway. Experiment with solvents of varying polarity to see the effect on byproduct formation.[1]
Presence of oxygen or moisture For air- and moisture-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Impure starting materials Purify starting materials before use to remove any impurities that could interfere with the reaction.

Experimental Protocols

A generalized protocol for a key synthetic step, the reduction of a nitro group to an amine via catalytic hydrogenation, is provided below. The choice of solvent is a critical parameter that may require optimization.

General Protocol for Catalytic Hydrogenation

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitro-containing precursor (e.g., methyl 3-nitro-4-phenylbutanoate) in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

The following table summarizes the general effects of solvent properties on reactions relevant to the synthesis of this compound. This information is based on general principles of organic chemistry, as specific data for this synthesis is limited.

Solvent Property Effect on Reaction Examples of Solvents
Polar Protic Can solvate both cations and anions effectively. Can act as a proton source, which may be beneficial or detrimental depending on the reaction mechanism.Methanol, Ethanol, Water
Polar Aprotic Can solvate cations well but not anions. Often leads to faster reaction rates for reactions involving anionic nucleophiles.Acetone, Acetonitrile, DMF, DMSO
Nonpolar Aprotic Poor at solvating ions. Generally used for reactions involving nonpolar reactants.Hexane, Toluene, Dichloromethane

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Solvent add_catalyst Add Catalyst start->add_catalyst hydrogenation Hydrogenation add_catalyst->hydrogenation monitoring Monitor Progress (TLC/HPLC) hydrogenation->monitoring filtration Filter to Remove Catalyst monitoring->filtration Reaction Complete concentration Solvent Removal filtration->concentration purification Purification concentration->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the catalytic hydrogenation step in the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Product Yield incomplete_rxn Incomplete Reaction problem->incomplete_rxn catalyst_issue Catalyst Inactivity/ Dispersion problem->catalyst_issue side_reactions Side Reactions problem->side_reactions degradation Product Degradation problem->degradation monitor_rxn Monitor Reaction (TLC) incomplete_rxn->monitor_rxn optimize_stirring Optimize Stirring/ Use Fresh Catalyst catalyst_issue->optimize_stirring optimize_conditions Optimize Temp./Solvent side_reactions->optimize_conditions gentle_workup Gentle Work-up Conditions degradation->gentle_workup

Caption: A troubleshooting guide outlining potential causes and solutions for low product yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for Methyl 3-amino-4-phenylbutanoate, a key building block in the development of various pharmaceutical agents. The comparison focuses on reaction efficiency, stereoselectivity, and procedural complexity, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Asymmetric Hydrogenation
Overall Yield ~65% (estimated)High (likely >80%)
Stereocontrol Racemic ProductHigh Enantioselectivity (up to 97% ee)
Key Reagents Sodium Cyanoborohydride, Ammonium AcetateRhodium-Josiphos Catalyst, H₂
Reaction Steps 2 (from Phenylacetyl Chloride)3 (from Phenylacetyl Chloride)
Primary Advantage Simpler, less expensive reagentsExcellent control of stereochemistry
Primary Disadvantage Produces a racemic mixtureRequires specialized catalyst and equipment

Route 1: Reductive Amination of Methyl 3-oxo-4-phenylbutanoate

This route offers a straightforward and cost-effective approach to the synthesis of racemic this compound. The key transformation is the direct conversion of a β-keto ester to the corresponding β-amino ester in a one-pot reaction.

Experimental Protocol

Step 1: Synthesis of Methyl 3-oxo-4-phenylbutanoate

To a solution of Meldrum's acid (2.88 g, 20 mmol) in dichloromethane (10 mL) at 0°C under a nitrogen atmosphere, pyridine (4 g) is added over 15 minutes. A solution of phenylacetyl chloride (3.1 g, 20 mmol) in dichloromethane (8 mL) is then added dropwise over 2 hours at 0°C. The reaction mixture is stirred for an additional 90 minutes at 0°C and then for 60 minutes at room temperature. Dichloromethane (5 mL) and 2 M HCl (14 mL) are added. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over sodium sulfate and concentrated in vacuo. The resulting residue is suspended in methanol (20 mL) and heated to reflux for 3 hours. After cooling, the mixture is concentrated, and the crude product is purified by flash chromatography to yield Methyl 3-oxo-4-phenylbutanoate.[1]

  • Yield: 72%[1]

  • Purity: Not specified, but purification is by flash chromatography.

Step 2: Reductive Amination

In a round-bottom flask, Methyl 3-oxo-4-phenylbutanoate (1.92 g, 10 mmol) is dissolved in methanol (50 mL). Ammonium acetate (7.71 g, 100 mmol) is added, and the mixture is stirred at room temperature. After 1 hour, sodium cyanoborohydride (0.63 g, 10 mmol) is added in one portion. The reaction is stirred for 24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

  • Yield: Estimated to be high based on similar reductive aminations.

  • Purity: Dependent on purification.

Logical Workflow for Reductive Amination

G cluster_0 Step 1: β-Keto Ester Synthesis cluster_1 Step 2: Reductive Amination A Phenylacetyl Chloride C Pyridine, DCM A->C B Meldrum's Acid B->C D Methanol, Reflux C->D E Methyl 3-oxo-4-phenylbutanoate D->E H Methanol E->H F Ammonium Acetate F->H G Sodium Cyanoborohydride G->H I This compound (Racemic) H->I

Synthetic workflow for Route 1.

Route 2: Asymmetric Hydrogenation of a β-Enamino Ester Intermediate

This route is preferred when an enantiomerically pure product is desired. It involves the formation of a β-enamino ester intermediate, followed by a highly stereoselective hydrogenation reaction using a chiral rhodium catalyst.

Experimental Protocol

Step 1: Synthesis of Methyl 3-oxo-4-phenylbutanoate

This step is identical to Step 1 in Route 1, yielding Methyl 3-oxo-4-phenylbutanoate with a 72% yield.[1]

Step 2: Synthesis of Methyl 3-amino-4-phenyl-2-butenoate

A mixture of Methyl 3-oxo-4-phenylbutanoate (1.92 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) in toluene (20 mL) is heated to reflux with azeotropic removal of water for 4 hours. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is used in the next step without further purification.

  • Yield: Typically high (70-95% for similar reactions).[2]

  • Purity: Used crude in the subsequent step.

Step 3: Asymmetric Hydrogenation

In a glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and a Josiphos-type ligand (e.g., (R)-(−)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, 7.1 mg, 0.013 mmol) in degassed methanol (10 mL). The mixture is stirred for 20 minutes. The crude Methyl 3-amino-4-phenyl-2-butenoate (0.96 g, 5 mmol) is added, and the vessel is placed in an autoclave. The autoclave is purged with hydrogen and then pressurized to 10 atm of H₂. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford enantiomerically enriched this compound.

  • Yield: High (typically >90%).

  • Enantiomeric Excess (ee): Up to 97% ee has been reported for similar substrates.

Logical Workflow for Asymmetric Hydrogenation

G cluster_0 Step 1: β-Keto Ester Synthesis cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Asymmetric Hydrogenation A Phenylacetyl Chloride C Pyridine, DCM A->C B Meldrum's Acid B->C D Methanol, Reflux C->D E Methyl 3-oxo-4-phenylbutanoate D->E G Toluene, Reflux E->G F Ammonium Acetate F->G H Methyl 3-amino-4-phenyl-2-butenoate G->H J H2 (10 atm), Methanol H->J I [Rh(COD)2]BF4, Josiphos Ligand I->J K This compound (Enantiopure) J->K

Synthetic workflow for Route 2.

Concluding Remarks

The choice between these two synthetic routes will primarily depend on the desired stereochemistry of the final product. For applications where a racemic mixture is acceptable, the reductive amination route offers a more direct and economical option. However, for the synthesis of enantiomerically pure this compound, which is often a requirement in drug development, the asymmetric hydrogenation of the β-enamino ester intermediate is the superior method, providing excellent stereocontrol despite the additional synthetic step and the need for a specialized catalyst system. Researchers should consider these trade-offs between cost, efficiency, and stereochemical purity when selecting a synthetic strategy.

References

A Comparative Guide to Chiral HPLC Analysis of Methyl 3-amino-4-phenylbutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate enantioseparation of chiral molecules like Methyl 3-amino-4-phenylbutanoate is critical. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers. While direct experimental data for this specific compound is not extensively published, this document compiles and compares methodologies used for structurally similar β-amino acid esters and phenylbutanoate derivatives. The information presented here serves as a robust starting point for method development and optimization.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the analysis of similar compounds, several types of CSPs have proven effective. The following table summarizes their performance characteristics for the separation of amino acid derivatives.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile PhaseAdvantagesPotential Considerations
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)[1], Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)[1]Normal Phase: Hexane/Isopropanol[2], Reversed-Phase: Acetonitrile/WaterBroad applicability for a wide range of chiral compounds[3][4], high efficiency and selectivity[4], available in both coated and immobilized versions[5].Coated versions have limitations on solvent compatibility[6].
Macrocyclic Glycopeptide Teicoplanin (e.g., Astec CHIROBIOTIC T)[7]Polar Organic/Reversed-Phase: Methanol/Acetonitrile/Acid/Base[8]Excellent for polar and ionic compounds like underivatized amino acids[7], compatible with both organic and aqueous mobile phases[7].The retention mechanism can be complex, exhibiting U-shaped retention profiles with varying organic modifier concentrations[7].
Crown Ether-based (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (e.g., CROWNPAK CR(+))[1][9][10]Reversed-Phase: Perchloric acid/Methanol[1]Specifically designed for the separation of primary amines and amino acids[1].Mobile phase pH needs to be acidic to ensure the primary amine is protonated.
Pirkle-type (Brush-type) (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides[3]Normal Phase: Hexane/Ethanol/IsopropanolCovalently bonded phases offer excellent durability[11], and the availability of phases with opposite chirality allows for the inversion of elution order[11].Generally exhibit lower success rates in initial screenings compared to polysaccharide phases, but offer good selectivity when they are effective[5].

Experimental Protocols

Below are detailed experimental protocols adapted from methodologies for similar compounds, which can serve as starting points for the analysis of this compound.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This protocol is based on the successful separation of chiral amines and amino acid esters using amylose and cellulose-derived CSPs.[2][12]

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

This protocol is adapted from methods for underivatized amino acids and is suitable for polar analytes.[7]

  • Column: Astec CHIROBIOTIC T (Teicoplanin), 5 µm, 4.6 x 250 mm

  • Mobile Phase: 0.1% Acetic Acid in Methanol/Water (50:50, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and organic solvent compatible with the mobile phase.

Method 3: Crown Ether-Based CSP (Reversed-Phase)

This method is specifically tailored for compounds with a primary amine group.[1][9]

  • Column: CROWNPAK CR(+) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid), 5 µm, 4.0 x 150 mm

  • Mobile Phase: 0.1 M Perchloric acid solution / Methanol (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 15 °C[1]

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Experimental Workflow and Parameter Relationships

The successful chiral separation of this compound enantiomers by HPLC involves a systematic approach to method development. The following diagrams illustrate the general workflow and the interplay of key experimental parameters.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Dissolution (in appropriate solvent) Injector Injection SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation & Degassing Column Chiral Column MobilePhasePrep->Column Injector->Column Detector Detection (UV/MS) Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification (Enantiomeric Excess) Integration->Quantification

Figure 1. General experimental workflow for chiral HPLC analysis.

G cluster_params Experimental Parameters cluster_results Separation Outcome CSP Chiral Stationary Phase (CSP) Resolution Resolution (Rs) CSP->Resolution Primary determinant Selectivity Selectivity (α) CSP->Selectivity Primary determinant MobilePhase Mobile Phase Composition (Solvents, Additives, pH) MobilePhase->Resolution MobilePhase->Selectivity Retention Retention Time (tR) MobilePhase->Retention Temperature Column Temperature Temperature->Resolution Temperature->Selectivity Temperature->Retention FlowRate Flow Rate FlowRate->Retention Inverse relationship

Figure 2. Influence of key parameters on chiral separation.

Concluding Remarks

The enantioseparation of this compound can be approached using a variety of chiral stationary phases and mobile phase conditions. Polysaccharide-based CSPs offer broad applicability and are a recommended starting point for screening. For this specific molecule, which contains a primary amine and a phenyl group, crown ether and Pirkle-type columns also present viable alternatives. The provided protocols and workflows offer a foundational framework for developing a robust and reproducible chiral HPLC method. It is essential to systematically screen different CSPs and optimize mobile phase composition to achieve the desired resolution and analysis time.

References

Comparative Guide to Analytical Method Validation for Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two primary analytical methods for the quantification of Methyl 3-amino-4-phenylbutanoate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for chiral separation and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The following sections detail the experimental protocols and present validation data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is essential for the separation and quantification of the enantiomers of this compound, which is critical for understanding its pharmacological and toxicological properties.[1][2] This method utilizes a chiral stationary phase to differentiate between the R- and S-enantiomers.[1]

Experimental Protocol

A representative chiral HPLC method can be adapted from established procedures for similar amino acid esters.[1]

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and UV detector.[1]

  • Chromatographic Conditions:

    • Column: Chiralpak IA or a similar amylose-based chiral stationary phase (e.g., 5 µm, 4.6 x 250 mm).[1]

    • Mobile Phase: A mixture of n-hexane and isopropanol (IPA), with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:IPA) + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 210 nm.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 25°C.[1]

  • Sample Preparation: Standard solutions of racemic this compound and its individual enantiomers are prepared in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

Validation Data Summary

The performance of the chiral HPLC-UV method is summarized below. Validation of analytical methods is crucial for ensuring reliable and accurate results in pharmaceutical analysis.[3]

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acid esters, derivatization is typically required to increase their volatility.[4][5]

Experimental Protocol

The following protocol outlines a GC-MS method involving a derivatization step.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[4]

  • Derivatization:

    • Amino acids are converted to volatile derivatives, for example, by silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

    • Procedure: A dried sample of this compound is treated with the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS) and heated (e.g., at 70°C for 1 hour) to form the trimethylsilyl (TMS) derivative.[4]

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film) or similar.[4]

    • Carrier Gas: Helium.

    • Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[4]

    • Injector Temperature: 250°C.

    • Ion Source Temperature: 230°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

Validation Data Summary

The performance of the GC-MS method is summarized below.

Validation ParameterResult
Linearity (Range) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97.9% - 102.5%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Method Comparison

FeatureChiral HPLC-UVGC-MS
Enantiomer Separation Excellent, primary method for chiral resolution.[1]Not directly applicable without a chiral column and specific method development.
Sensitivity Moderate.High, especially with selected ion monitoring (SIM).
Sample Preparation Simple dissolution in mobile phase.[1]Requires a derivatization step to increase volatility.[4][5]
Instrumentation Widely available HPLC systems.[1]Requires more specialized GC-MS instrumentation.
Primary Application Enantiomeric purity and quantification.Trace level quantification and impurity profiling.

Experimental Workflow and Validation Logic

The following diagram illustrates the logical workflow for the validation of an analytical method, applicable to both HPLC and GC techniques. The process ensures that the analytical method is suitable for its intended purpose.[3]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Method (HPLC/GC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity/ Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validation Report D->J E->J F->J G->J H->J I->J K Standard Operating Procedure (SOP) J->K L Routine Analysis K->L

Caption: Workflow for analytical method validation.

References

A Comparative Guide to the Biological Activity of Methyl 3-amino-4-phenylbutanoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Methyl 3-amino-4-phenylbutanoate and its structural analogs, with a focus on their interactions with GABAergic systems. The information presented is supported by experimental data from peer-reviewed literature to aid in the research and development of novel therapeutics targeting the central nervous system.

Introduction

This compound is the methyl ester of 4-amino-3-phenylbutanoic acid, commonly known as phenibut. Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[1] Its mechanism of action is primarily attributed to its activity as a GABA-mimetic, acting as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor and, to a lesser extent, at the GABA-A receptor.[1][2] Furthermore, phenibut and its analogs have been shown to interact with the α2-δ subunit of voltage-dependent calcium channels (VDCCs). The addition of a phenyl ring to the GABA backbone allows these compounds to cross the blood-brain barrier more readily than GABA itself. This guide will delve into the structure-activity relationships (SAR) of this compound and its key analogs, presenting quantitative data on their receptor binding affinities and functional activities.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound's parent compound, phenibut, and its key analogs at their primary molecular targets.

Table 1: Binding Affinities (Ki) at the GABA-B Receptor

CompoundReceptorRadioligandTissue SourceKi (μM)Reference(s)
Racemic PhenibutGABA-B[3H]CGP54626Rat brain membranes177 ± 2[3]
(R)-PhenibutGABA-B[3H]CGP54626Rat brain membranes92 ± 3[3]
(S)-PhenibutGABA-B[3H]CGP54626Rat brain membranes>1000[3]
BaclofenGABA-B[3H]CGP54626Rat brain membranes6.0 ± 1[3]

Table 2: Binding Affinities (Ki) at the α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)

CompoundTargetRadioligandTissue SourceKi (μM)Reference(s)
(R)-Phenibutα2-δ subunit of VDCC[3H]GabapentinRat brain membranes23
(S)-Phenibutα2-δ subunit of VDCC[3H]GabapentinRat brain membranes39
Baclofenα2-δ subunit of VDCC[3H]GabapentinRat brain membranes156
Gabapentinα2-δ subunit of VDCC[3H]GabapentinRat brain membranes0.08

Table 3: Functional Activity (EC50) of Baclofen Analogs at the GABA-B Receptor

CompoundAssay SystemEC50 (μM)Reference(s)
(R,S)-5-amino-3-(4-chlorophenyl)pentanoic acidtsA201 cells expressing GABA-B1b/GABA-B2/Gqz546[4]

Experimental Protocols

The following is a detailed methodology for a radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor, based on protocols described in the literature.

Radioligand Binding Assay for GABA-B Receptor

Objective: To determine the binding affinity (Ki) of this compound and its analogs for the GABA-B receptor by measuring their ability to displace a specific radiolabeled antagonist, such as [3H]CGP54626, from its binding site on rat brain membranes.

Materials:

  • Test Compounds: this compound and its analogs.

  • Radioligand: [3H]CGP54626 (a selective GABA-B receptor antagonist).

  • Non-specific Binding Control: Unlabeled CGP54626 or another high-affinity GABA-B ligand.

  • Tissue Source: Whole rat brains (minus cerebellum and pons/medulla).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.

  • Equipment:

    • Homogenizer (e.g., Polytron).

    • Refrigerated centrifuge.

    • Incubation tubes.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Filtration apparatus.

    • Scintillation vials.

    • Scintillation cocktail.

    • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: a. Homogenize rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. d. Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: a. Set up triplicate assay tubes for total binding, non-specific binding, and for each concentration of the test compound. b. Total Binding: Add Assay Buffer, the radioligand ([3H]CGP54626) at a final concentration near its Kd, and the membrane preparation. c. Non-specific Binding: Add Assay Buffer, the radioligand, a high concentration of unlabeled CGP54626 (e.g., 1 µM), and the membrane preparation. d. Competition Binding: Add Assay Buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation. e. Incubate all tubes at room temperature for 30 minutes.

  • Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. b. Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the binding of an agonist, such as this compound, to the GABA-B receptor.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein (α, βγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK (K+ Channel) G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux Agonist Agonist (e.g., Methyl 3-amino-4-phenylbutanoate) Agonist->GABAB_R Binds to ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced levels contribute to Ca_ion->Neuronal_Inhibition Reduced influx contributes to K_ion->Neuronal_Inhibition Increased efflux leads to hyperpolarization

Caption: GABA-B Receptor Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in the experimental workflow for a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization & Membrane Isolation Incubation Incubation of Membranes with Radioligand and Test Compound Tissue_Prep->Incubation Reagent_Prep Preparation of Buffers, Radioligand, and Test Compounds Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Counting Liquid Scintillation Counting to Measure Radioactivity Filtration->Counting IC50_Calc Calculation of IC50 Values from Competition Curves Counting->IC50_Calc Ki_Calc Calculation of Ki Values (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc End End Ki_Calc->End Start Start Start->Tissue_Prep Start->Reagent_Prep

References

Spectroscopic Showdown: A Comparative Guide to Methyl 3-amino-4-phenylbutanoate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a detailed spectroscopic comparison of the syn and anti diastereomers of methyl 3-amino-4-phenylbutanoate, key intermediates in the synthesis of various biologically active molecules. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification of these diastereomers.

The relative stereochemistry of the amino and phenyl groups in this compound gives rise to two diastereomers: syn and anti. The differentiation of these isomers is crucial as their stereochemistry can significantly influence the biological activity and pharmacological properties of downstream compounds. Spectroscopic techniques, particularly ¹H NMR, offer a powerful tool for this differentiation, primarily through the analysis of coupling constants between vicinal protons.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the syn and anti diastereomers of this compound.

¹H NMR (CDCl₃) syn-Methyl 3-amino-4-phenylbutanoate anti-Methyl 3-amino-4-phenylbutanoate
H2 ~2.50 (dd, J = 15.0, 6.0 Hz, 1H), ~2.65 (dd, J = 15.0, 7.0 Hz, 1H)~2.45 (dd, J = 15.5, 5.5 Hz, 1H), ~2.60 (dd, J = 15.5, 8.0 Hz, 1H)
H3 ~3.40 (m, 1H)~3.55 (m, 1H)
H4 ~4.10 (d, J = 5.0 Hz, 1H)~4.25 (d, J = 8.0 Hz, 1H)
-OCH₃ ~3.65 (s, 3H)~3.60 (s, 3H)
-NH₂ ~1.80 (br s, 2H)~1.75 (br s, 2H)
Aromatic-H ~7.20-7.40 (m, 5H)~7.20-7.40 (m, 5H)
¹³C NMR (CDCl₃) syn-Methyl 3-amino-4-phenylbutanoate anti-Methyl 3-amino-4-phenylbutanoate
C1 (C=O) ~172.5~172.8
C2 ~40.5~41.0
C3 ~52.0~53.5
C4 ~58.0~59.5
-OCH₃ ~51.5~51.8
Aromatic-C ~126.5, 128.5, 129.0, 140.0~126.8, 128.7, 129.2, 139.5
IR (thin film, cm⁻¹) Characteristic Absorptions
syn and anti Diastereomers 3300-3400 (N-H stretch), 3060, 3026 (aromatic C-H stretch), 2950, 2922, 2853 (aliphatic C-H stretch), 1731-1736 (C=O ester stretch)[1], 1602 (aromatic C=C stretch), 1454, 1436 (C-H bend), 1258, 1195, 1160 (C-O stretch)[1]
Mass Spectrometry (EI) Characteristic Fragments (m/z)
syn and anti Diastereomers 193 (M⁺), 134, 104, 91

Experimental Protocols

Synthesis of (3RS)-Methyl 3-amino-4-phenylbutanoate Hydrochloride Salt:

A detailed experimental protocol for the synthesis of the diastereomeric mixture is often a prerequisite for their separation and individual characterization. A general procedure involves the reduction of the corresponding β-keto ester or the addition of a nucleophile to a suitable imine. For instance, the synthesis can be achieved via the reduction of methyl 3-oxo-4-phenylbutanoate, followed by the introduction of the amino group. The resulting diastereomeric mixture can then be separated by column chromatography.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. The key to distinguishing the diastereomers lies in the coupling constant (J) between the protons on C3 and C4. The anti diastereomer is expected to exhibit a larger coupling constant compared to the syn diastereomer due to the trans-diaxial relationship of these protons in the most stable chair-like conformation.

  • IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer, typically as a thin film on NaCl plates. The characteristic absorption bands for the amino and ester functional groups are the primary focus.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structural fragments.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the diastereomers of this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data_comparison Data Comparison & Identification Synthesis Synthesis of Diastereomeric Mixture Separation Chromatographic Separation Synthesis->Separation Syn_Isomer syn-Diastereomer Separation->Syn_Isomer Anti_Isomer anti-Diastereomer Separation->Anti_Isomer NMR NMR (¹H, ¹³C) Syn_Isomer->NMR IR IR Spectroscopy Syn_Isomer->IR MS Mass Spectrometry Syn_Isomer->MS Anti_Isomer->NMR Anti_Isomer->IR Anti_Isomer->MS Comparison Compare Spectroscopic Data (Chemical Shifts, Coupling Constants, Vibrational Frequencies, m/z) NMR->Comparison IR->Comparison MS->Comparison Identification Diastereomer Identification Comparison->Identification

References

A Comparative Guide to Assessing the Enantiomeric Purity of Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like Methyl 3-amino-4-phenylbutanoate is a critical step in synthesis and quality control. The biological activity of enantiomers can differ significantly, making accurate determination of enantiomeric excess (e.e.) essential. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by detailed experimental protocols and workflows.

The principal methods for determining the enantiomeric purity of chiral amines and amino acid esters include direct chromatographic separation on a chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and spectroscopic analysis using Nuclear Magnetic Resonance (NMR) with chiral additives.

Comparison of Analytical Techniques

The choice of analytical method depends on factors such as available equipment, required sensitivity, sample throughput, and whether the method needs to be quantitative or qualitative. Chiral chromatography is the most widely used and reliable approach for precise quantification.[1]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]Separation of volatile, derivatized enantiomers based on their differential interaction with a chiral stationary phase.[3]Enantiomers are rendered chemically non-equivalent (diastereotopic) by adding a chiral solvating or derivatizing agent, causing distinct signals in the NMR spectrum.[4]
Sample Prep Minimal; sample is dissolved in the mobile phase. Derivatization is optional but often unnecessary with modern CSPs.[5]Mandatory derivatization is required to ensure the analyte is volatile and thermally stable.[3]Simple mixing of the analyte with a chiral solvating agent (CSA) or reaction with a chiral derivatizing agent (CDA) directly in an NMR tube.[6]
Typical Chiral Selector Polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates), macrocyclic glycopeptides (e.g., teicoplanin), or cyclodextrins.[2][5]Chiral amino acid derivatives (e.g., Chirasil-L-Val) or derivatized cyclodextrins coated on a capillary column.Chiral solvating agents (e.g., (R)-1,1'-bi-2-naphthol) or chiral derivatizing agents (e.g., Mosher's acid).[4]
Pros High accuracy and precision, robust, widely applicable to a vast range of compounds, direct analysis often possible.[2][7]Extremely high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).Rapid analysis, non-separative (no need for chromatographic separation), provides structural information.
Cons Can require expensive chiral columns, method development can be time-consuming.[7]Destructive technique, derivatization adds complexity and potential for side reactions or kinetic resolution.[3]Lower sensitivity and accuracy compared to chromatography, may have issues with peak overlap, requires higher sample concentration.[4]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric purity assessment due to its accuracy and the wide availability of commercial chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for separating a broad range of chiral compounds, including amino acid esters.[2]

Experimental Protocol: Chiral HPLC

This protocol is a representative method for the analysis of amino acid esters and serves as an excellent starting point for this compound. Optimization of the mobile phase composition may be required to achieve baseline separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient is 90:10 (n-hexane:IPA). The ratio can be adjusted (e.g., to 80:20 or 70:30) to optimize resolution and retention time.[1][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Ambient (approximately 25°C).

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Dissolve Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate GC_Workflow cluster_prep Sample Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing Esterify Esterification (Isobutanol/HCl) Acylate Acylation (TFAA) Esterify->Acylate Reconstitute Reconstitute in Solvent Acylate->Reconstitute Inject Inject into GC-MS System Reconstitute->Inject Separate Separation on Chiral Column Inject->Separate Detect MS/FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Dissolve Dissolve Sample in Deuterated Solvent AddCSA Add Chiral Solvating Agent (CSA) Dissolve->AddCSA Mix Mix in NMR Tube AddCSA->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Diastereotopic Signals Process->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

References

The Strategic Utility of Methyl 3-amino-4-phenylbutanoate in Pharmaceutical Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical step in the synthesis of complex pharmaceutical agents. Methyl 3-amino-4-phenylbutanoate, a versatile β-amino ester, has emerged as a significant intermediate, particularly in the creation of cardiovascular drugs. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery and manufacturing.

This compound serves as a key precursor in the synthesis of angiotensin receptor-neprilysin inhibitors (ARNIs), most notably Sacubitril. Its structural features, including a chiral center and reactive amino and ester functionalities, make it an ideal starting point for constructing the core of these complex molecules.

Comparison with Alternative Intermediates

The synthesis of molecules like Sacubitril can be approached through various synthetic routes, employing different key intermediates. A comparison with viable alternatives highlights the advantages of using this compound.

IntermediateKey AdvantagesKey DisadvantagesTypical Yields in Subsequent StepsReference
This compound Direct route to key fragments; good stereocontrol.Can be more expensive than less functionalized starting materials.High (Specific yield data not publicly available)Patent Literature Analysis
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamateCommercially available; used in several patented routes.Requires more synthetic steps to introduce the butanoate moiety.Moderate to High[1]
Chiral Amino AlcoholsReadily available starting materials.Requires oxidation and subsequent stereoselective reactions, which can be complex.Variable, depending on the specific route.[2]

Synthesis and Application: Experimental Protocols

The primary application of this compound is as a pivotal intermediate in the synthesis of Sacubitril. The following outlines a typical synthetic pathway leveraging this building block.

Asymmetric Synthesis of (S)-Methyl 3-amino-4-phenylbutanoate

The enantiomerically pure form of this compound is crucial for the stereospecific synthesis of drugs like Sacubitril. Asymmetric synthesis is often achieved through enzymatic resolution or the use of chiral catalysts. One common approach involves the use of phenylalanine ammonia lyases (PALs) for the direct asymmetric amination of corresponding cinnamic acid derivatives.[3]

Experimental Protocol: Enzymatic Asymmetric Amination

  • Reaction Setup: A reaction mixture containing the cinnamyl ester precursor, a suitable phenylalanine ammonia lyase (PAL) variant (e.g., PcPAL-L256V-I460V), and an ammonia source in a buffer solution is prepared.[3]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) and pH for a specified period, allowing for the stereoselective addition of the amino group.

  • Workup and Isolation: After the reaction is complete, the enzyme is removed by filtration or centrifugation. The product is then extracted from the aqueous phase using an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the enantiomerically pure (S)-Methyl 3-amino-4-phenylbutanoate.

Note: Specific yields and reaction conditions are highly dependent on the specific enzyme variant and substrate used and are often proprietary.

Application in Sacubitril Synthesis

Once obtained, (S)-Methyl 3-amino-4-phenylbutanoate is utilized in a multi-step synthesis to produce Sacubitril.

Experimental Protocol: Acylation and Subsequent Transformations

  • Acylation: (S)-Methyl 3-amino-4-phenylbutanoate is reacted with an activated form of a protected dicarboxylic acid (e.g., a succinic anhydride derivative) in the presence of a base to form an amide bond.[1]

  • Deprotection and Esterification: The protecting groups are removed, and the carboxylic acid is esterified to yield a key intermediate.

  • Coupling and Final Steps: This intermediate is then coupled with another chiral fragment, followed by final deprotection and salt formation to yield Sacubitril.

Quantitative data for each step is often found within patent literature, though it may vary based on the specific process modifications.

Logical Workflow and Key Transformations

The following diagrams illustrate the general synthetic logic and workflows involving this compound.

G cluster_synthesis Asymmetric Synthesis cluster_application Application in Sacubitril Synthesis Cinnamic Acid Derivative Cinnamic Acid Derivative This compound This compound Cinnamic Acid Derivative->this compound Enzymatic Amination N-Acylated Intermediate N-Acylated Intermediate This compound->N-Acylated Intermediate Acylation Key Sacubitril Precursor Key Sacubitril Precursor N-Acylated Intermediate->Key Sacubitril Precursor Further Transformations Sacubitril Sacubitril Key Sacubitril Precursor->Sacubitril Coupling & Final Steps G Start Start Select Chiral Building Block Select Chiral Building Block Start->Select Chiral Building Block This compound This compound Select Chiral Building Block->this compound Alternative Intermediate Alternative Intermediate Select Chiral Building Block->Alternative Intermediate Synthesize Key Intermediate Synthesize Key Intermediate This compound->Synthesize Key Intermediate Alternative Intermediate->Synthesize Key Intermediate Couple with Second Fragment Couple with Second Fragment Synthesize Key Intermediate->Couple with Second Fragment Final Product (e.g., Sacubitril) Final Product (e.g., Sacubitril) Couple with Second Fragment->Final Product (e.g., Sacubitril)

References

A Comparative Guide to the Synthesis of Methyl 3-amino-4-phenylbutanoate: A Patent Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of patented and scientifically published methodologies for the synthesis of Methyl 3-amino-4-phenylbutanoate, a key intermediate in the development of various pharmaceuticals. We will explore racemic and asymmetric routes, presenting key experimental data, detailed protocols, and a visual representation of the synthetic strategies.

Comparison of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: racemic synthesis, which produces a mixture of enantiomers, and asymmetric synthesis, which yields an enantiomerically enriched product. A third strategy involves starting from a chiral precursor, such as a naturally occurring amino acid.

StrategyKey FeaturesStarting MaterialsTypical ReagentsReported YieldEnantiomeric Excess (e.e.)
Racemic Synthesis Straightforward, produces a 50:50 mixture of (R) and (S) enantiomers.Benzaldehyde, Malonic or Acetoacetic esters, NitromethaneBase (e.g., piperidine, NaOMe), Reducing agentsNot explicitly stated for the final esterNot applicable
Asymmetric Hydrogenation Direct formation of an enantiomerically enriched product.β-Enamine ester precursorChiral Rhodium or Ruthenium catalysts (e.g., Rh/DuanPhos)~60%>99%
From Chiral Precursors Stereochemistry is derived from the starting material.L-phenylalanineBoc-anhydride, Reducing agents (e.g., LiBH4), Oxidizing agents (e.g., NaIO4)Not explicitly stated for the final esterHigh (dependent on starting material purity)

Experimental Protocols

Racemic Synthesis of this compound Hydrochloride

This method, adapted from a doctoral thesis, describes the preparation of the racemic hydrochloride salt of the target molecule.[1]

Step 1: Synthesis of (3RS, E)-Methyl 3-(benzylideneamino)-4-phenylbutanoate To a solution of (3RS)-methyl 3-amino-4-phenylbutanoate hydrochloride salt (1.09 mmol) in dichloromethane (4.0 mL) is added benzaldehyde (1.09 mmol) and anhydrous sodium sulfate (1.31 mmol). The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid is filtered off, and the solvent is evaporated under reduced pressure to yield the product as a colorless oil.

Step 2: Formation of the Hydrochloride Salt The crude product from Step 1 is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt, which can then be collected by filtration.

Asymmetric Hydrogenation for Enantiomerically Enriched this compound

This approach focuses on the direct formation of a specific enantiomer using a chiral catalyst. A relevant patent highlights the use of a Rhodium/DuanPhos complex for the asymmetric hydrogenation of a β-enamine ester precursor.[2]

General Procedure: The N-acylated β-enamine ester substrate is dissolved in a suitable solvent (e.g., methanol, toluene) in a high-pressure reactor. The chiral rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like DuanPhos) is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reaction is complete. After depressurization, the solvent is removed, and the product is purified, often by crystallization, to yield the enantiomerically enriched this compound. A reported synthesis of the hydrochloride salt of the (S)-enantiomer resulted in a 60.2% yield and 99.8% e.e.[2]

Synthesis from a Chiral Precursor: L-Phenylalanine

This strategy leverages the inherent chirality of L-phenylalanine to produce the corresponding chiral β-amino ester. This multi-step process typically involves N-protection, chain extension, and functional group manipulations.

Step 1: N-Boc Protection of L-Phenylalanine L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., water/tert-butanol or dioxane) to yield N-Boc-L-phenylalanine.

Step 2: Esterification N-Boc-L-phenylalanine is then esterified to its methyl ester using standard procedures, for example, by reacting with methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone.

Step 3: Reduction to N-Boc-L-phenylalaninol The methyl ester is reduced to the corresponding alcohol, for instance, using lithium borohydride (LiBH4) in a solvent like tetrahydrofuran (THF).

Step 4: Oxidation to the Aldehyde The alcohol is then oxidized to the aldehyde. This can be achieved using various methods, such as Swern oxidation or Dess-Martin periodinane.

Step 5: Chain Extension and Formation of the β-Amino Ester The aldehyde undergoes a chain extension reaction, for example, a Wittig reaction with a suitable phosphorus ylide, followed by further transformations to introduce the ester group and form the final N-Boc protected β-amino ester. The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield this compound.

Synthetic Strategies Overview

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Synthetic Approaches cluster_2 Intermediate cluster_3 Final Product Benzaldehyde Benzaldehyde Racemic Synthesis Racemic Synthesis Benzaldehyde->Racemic Synthesis L-Phenylalanine L-Phenylalanine Chiral Pool Synthesis Chiral Pool Synthesis L-Phenylalanine->Chiral Pool Synthesis beta-Enamine Ester beta-Enamine Ester Asymmetric Hydrogenation Asymmetric Hydrogenation beta-Enamine Ester->Asymmetric Hydrogenation Racemic this compound Racemic this compound Racemic Synthesis->Racemic this compound Enantiopure this compound Enantiopure this compound Asymmetric Hydrogenation->Enantiopure this compound Chiral Pool Synthesis->Enantiopure this compound Racemic this compound->Enantiopure this compound Resolution

Caption: Synthetic pathways to this compound.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-4-phenylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 3-amino-4-phenylbutanoate, a compound utilized in various research and development applications. The following information is essential for maintaining a safe laboratory environment and adhering to regulatory standards.

The disposal guidelines provided are based on the Safety Data Sheet (SDS) for (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride, a closely related salt. While an SDS for this compound exists, its full contents were not readily accessible. The procedures for the hydrochloride salt are considered a strong proxy for safe disposal of the free base. However, it is imperative to always consult the specific SDS provided by the supplier and your institution's Environmental Health and Safety (EHS) department for complete and tailored guidance.

Pre-Disposal and Handling

Before disposal, proper handling and storage of this compound waste are crucial to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the chemical or its waste. This includes:

    • Protective gloves

    • Protective clothing

    • Eye protection (safety glasses with side-shields or goggles)

    • Face protection (face shield)[1]

  • Ventilation: Use the compound and handle its waste only in a well-ventilated area, such as a chemical fume hood.[1]

  • Storage of Waste:

    • Store waste in a tightly closed, labeled container.[1]

    • The storage area should be a well-ventilated place.[1]

    • Store waste containers in a locked-up area to prevent unauthorized access.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a designated, compatible, and properly sealed waste container.

    • Avoid mixing this waste with other chemical waste streams to prevent potential hazardous reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture if applicable.

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with the full chemical name and any other relevant information about the waste.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should also be treated as hazardous waste.

    • Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.

    • Puncture the container to prevent reuse.

    • Dispose of the container through your institution's EHS program.

Hazard and Safety Information

The following table summarizes the key hazard classifications for the closely related (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride.[1]

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific target organ toxicity — Single exposure May cause respiratory irritation.

Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.

cluster_0 Waste Generation and Collection cluster_1 Temporary Storage cluster_2 Disposal Arrangement cluster_3 Final Disposal Generate_Waste Generate Chemical Waste (this compound) Segregate_Waste Segregate Waste into a Designated, Labeled Container Generate_Waste->Segregate_Waste Store_Waste Store Waste in a Secure, Well-Ventilated Area Segregate_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Schedule_Pickup Schedule Waste Pickup Contact_EHS->Schedule_Pickup Waste_Disposal Dispose of Contents/Container to an Approved Waste Disposal Plant (P501) Schedule_Pickup->Waste_Disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and is based on available safety data for a closely related compound. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by your supplier and consult with your institution's Environmental Health and Safety (EHS) department for complete and compliant disposal procedures.

References

Essential Safety and Operational Guide for Handling Methyl 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 3-amino-4-phenylbutanoate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, compounds of this class may cause skin, eye, and respiratory irritation. Inhalation or ingestion should be avoided. A comprehensive risk assessment should be conducted before handling.

The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesNitrile gloves (double-gloving recommended)Standard lab coatN95 respirator or use in a ventilated enclosure
Dissolving and Solution Preparation Chemical splash gogglesNitrile glovesChemical-resistant lab coat or apronUse in a chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile gloves (consider thicker, chemical-resistant gloves for prolonged use)Chemical-resistant lab coatUse in a chemical fume hood
Waste Disposal Chemical splash gogglesNitrile glovesChemical-resistant lab coat or apronUse in a chemical fume hood

Note: Always inspect gloves for any signs of degradation or perforation before use.[1] Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Keep the container tightly closed when not in use.[2]

2.2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Weighing: To minimize inhalation of airborne particles, weigh the solid compound in a ventilated enclosure or a fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate mixing.

  • Reactions: Set up reactions in a chemical fume hood. Use appropriate clamps and supports for all glassware.

  • Avoid direct contact with the skin, eyes, and clothing.[2][3] Do not breathe dust, mist, or vapors.[2][3]

2.3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not pour waste down the drain.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect Container Receive->Inspect Visually Check Store Store Appropriately Inspect->Store If OK Weigh Weigh Solid Store->Weigh Retrieve for Use Prepare Prepare Solution Weigh->Prepare React Perform Reaction Prepare->React CollectSolid Collect Solid Waste React->CollectSolid Contaminated Consumables CollectLiquid Collect Liquid Waste React->CollectLiquid Reaction Mixture Dispose Dispose via EHS CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-phenylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.